L-Ascorbic acid 2-phosphate trisodium
Description
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Properties
IUPAC Name |
trisodium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWOAFMPXPHEJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium Salt for Researchers and Drug Development Professionals
An Introduction to a Stabilized Form of Vitamin C for Enhanced Cellular Applications
L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stabilized, long-acting derivative of L-ascorbic acid (Vitamin C). Its enhanced stability in aqueous solutions and cell culture media makes it an invaluable tool for a wide range of research and drug development applications where a sustained presence of ascorbic acid is crucial. This technical guide provides a comprehensive overview of its properties, mechanism of action, and key experimental applications, complete with detailed protocols and data presented for the scientific community.
Core Properties and Mechanism of Action
L-Ascorbic acid 2-phosphate trisodium salt is chemically modified at the 2-position of the ascorbate (B8700270) molecule with a phosphate (B84403) group, which protects the unstable enediol group from oxidation. This modification significantly increases its stability in solution compared to its parent compound, L-ascorbic acid.
Mechanism of Action: Cellular Conversion to Bioactive Ascorbic Acid
The biological activity of this compound salt is dependent on its enzymatic conversion to L-ascorbic acid within the cellular environment. This process is primarily mediated by endogenous phosphatases, such as alkaline phosphatase, that are present on the cell surface or within the cell. Once dephosphorylated, the released L-ascorbic acid can be readily transported into the cell to exert its biological effects.
dot graph "Cellular_Uptake_and_Conversion" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
AA2P_ext [label="L-Ascorbic Acid 2-Phosphate\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP [label="Alkaline\nPhosphatase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AA_ext [label="L-Ascorbic Acid\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; SVCT [label="SVCT Transporter", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA_int [label="L-Ascorbic Acid\n(Intracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bio_effects [label="Biological Effects\n(Collagen Synthesis, etc.)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
AA2P_ext -> AP [label="Hydrolysis"]; AP -> AA_ext; AA_ext -> SVCT [label="Transport"]; SVCT -> AA_int; AA_int -> Bio_effects; }
Caption: Cellular uptake and conversion of L-Ascorbic acid 2-phosphate.Quantitative Data Summary
The following tables summarize key quantitative data for this compound salt, providing a quick reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆Na₃O₉P | [1] |
| Molecular Weight | 322.05 g/mol | [1] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility in Water | Soluble up to 100 mM | |
| Appearance | White to off-white solid | [1] |
| Storage (Short-term) | Room Temperature (desiccated) | [1] |
| Storage (Long-term) | -20°C | [1] |
Table 2: Stability in Aqueous Solution
| Condition | Stability | Reference |
| Aqueous Solution (General) | Significantly more stable than L-ascorbic acid | [3] |
| Neutral pH | More stable than L-ascorbic acid | [4] |
| Cell Culture Media (Serum-free, 4°C or 37°C) | Stable for up to two weeks | [5] |
| Cell Culture Media (with Serum) | Stability is reduced | [5] |
Key Experimental Applications and Protocols
This compound salt is widely utilized in cell culture for applications requiring sustained ascorbic acid activity, most notably in promoting collagen synthesis and inducing osteogenic differentiation.
Stimulation of Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[6] The sustained release of ascorbic acid from L-Ascorbic acid 2-phosphate ensures continuous support for collagen production in long-term cell cultures.
dot graph "Collagen_Synthesis_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
AA2P [label="L-Ascorbic Acid 2-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="L-Ascorbic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolyl_Hydroxylase [label="Prolyl Hydroxylase\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prolyl_Hydroxylase_Active [label="Prolyl Hydroxylase\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procollagen [label="Procollagen", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylated_Procollagen [label="Hydroxylated Procollagen", fillcolor="#FFFFFF", fontcolor="#202124"]; Collagen [label="Mature Collagen", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
AA2P -> AA [label="Dephosphorylation"]; AA -> Prolyl_Hydroxylase_Active [label="Cofactor"]; Prolyl_Hydroxylase -> Prolyl_Hydroxylase_Active [style=invis]; Procollagen -> Hydroxylated_Procollagen [label="Hydroxylation", arrowhead="normal", color="#5F6368"]; Hydroxylated_Procollagen -> Collagen [label="Secretion & Assembly"]; Prolyl_Hydroxylase_Active -> Procollagen [style=invis]; }
Caption: Role of L-Ascorbic Acid in Collagen Synthesis.This protocol provides a method to quantify total collagen content in fibroblast cultures treated with this compound salt.
Materials:
-
Fibroblast cell culture
-
This compound salt
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% glacial acetic acid)
-
Destaining solution (0.1 M NaOH)
-
Microplate reader
Procedure:
-
Cell Culture: Plate fibroblasts in a 24-well plate and culture until confluent. Treat cells with the desired concentration of L-Ascorbic acid 2-phosphate (e.g., 0.1-1.0 mM) for the desired duration (e.g., 3-7 days), changing the medium every 2-3 days.[7]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water. Add 500 µL of Picro-Sirius red solution to each well and incubate for 1 hour at room temperature.[8][9]
-
Washing: Aspirate the staining solution and wash the wells twice with acidified water to remove unbound dye.[8][9]
-
Image Acquisition (Optional): Visualize and capture images of the stained collagen under a light microscope.
-
Destaining: Add 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Quantification: Transfer the destaining solution to a 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Induction of Osteogenic Differentiation
L-Ascorbic acid 2-phosphate is a standard component of osteogenic differentiation media. It promotes the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts, characterized by the expression of osteogenic markers and the deposition of a mineralized extracellular matrix.[10][11] This effect is largely attributed to its role in stimulating the synthesis of a collagenous matrix, which is a prerequisite for osteoblast maturation and mineralization.[10]
dot graph "Osteogenic_Differentiation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
MSCs [label="Mesenchymal Stem Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Osteogenic_Medium [label="Osteogenic Medium\n(+ L-Ascorbic Acid 2-Phosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation &\nCollagen Matrix Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Osteoblast Differentiation\n(↑ Runx2, Osterix)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mineralization [label="Matrix Mineralization\n(↑ Alkaline Phosphatase)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
MSCs -> Proliferation [label="Culture"]; Osteogenic_Medium -> Proliferation [style=invis]; Proliferation -> Differentiation; Differentiation -> Mineralization; }
Caption: Experimental workflow for osteogenic differentiation.This protocol outlines a typical procedure for inducing osteogenic differentiation of MSCs using a medium supplemented with this compound salt.
Materials:
-
Human or mouse MSCs
-
MSC Growth Medium
-
Osteogenic Differentiation Medium:
-
Basal medium (e.g., DMEM-low glucose)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µg/mL (approximately 155 µM) this compound salt
-
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed MSCs in a 6-well plate at a density of approximately 4.2 x 10³ cells/cm² in MSC Growth Medium and culture until they reach 80-90% confluency.
-
Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.
-
Culture and Media Changes: Culture the cells for 21-28 days, changing the Osteogenic Differentiation Medium every 3 days.[12]
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7-14), assess ALP activity using a commercially available kit or a p-nitrophenyl phosphate (pNPP) assay. An increase in ALP activity is an early marker of osteogenic differentiation.[13]
-
Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 21-28), assess matrix mineralization by Alizarin Red S staining, which detects calcium deposits.
-
This protocol is for the visualization and quantification of calcium deposition in differentiated osteoblasts.
Materials:
-
Differentiated osteoblast culture
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (or 4% Paraformaldehyde)
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)[5]
-
Destaining solution (10% acetic acid followed by 10% ammonium (B1175870) hydroxide)[2]
Procedure:
-
Fixation: Wash the cell layer with PBS and fix with 10% formalin for 15-30 minutes at room temperature.[2][5]
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Add 1 mL of Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature in the dark.[5]
-
Washing: Aspirate the ARS solution and wash the wells 2-4 times with distilled water until the wash is clear.[5]
-
Visualization: Visualize the orange-red mineralized nodules under a light microscope.
-
Quantification (Optional): a. To each well, add 1 mL of 10% acetic acid and incubate for 30 minutes with shaking to dissolve the stain.[2] b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[2] c. Centrifuge at 20,000 x g for 15 minutes.[2] d. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide (B78521) to a pH of 4.1-4.5.[2] e. Read the absorbance at 405 nm.
Regulation of Gene Expression
The intracellular increase in ascorbic acid due to the hydrolysis of L-Ascorbic acid 2-phosphate influences the expression of several key genes involved in cell differentiation and function.
-
Osteogenic Transcription Factors: In the context of osteogenesis, it promotes the expression of critical transcription factors such as Runx2 and Osterix (Sp7) , which are master regulators of osteoblast differentiation.[4][14]
-
Hypoxia-Inducible Factor-1α (HIF-1α): Ascorbic acid is a cofactor for prolyl hydroxylases that regulate the stability of HIF-1α. By promoting the degradation of HIF-1α, L-Ascorbic acid 2-phosphate can modulate cellular responses to hypoxia.[7][15][16]
This protocol provides a general framework for analyzing the expression of target genes like Runx2 and Osterix in cells treated with L-Ascorbic acid 2-phosphate.
Materials:
-
Treated and control cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., RUNX2, SP7/OSX) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes. A typical qPCR protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.[17]
Conclusion
This compound salt serves as a superior alternative to L-ascorbic acid in many research and development settings due to its enhanced stability. Its reliable and sustained delivery of ascorbic acid to cells makes it an indispensable reagent for studies on collagen synthesis, osteogenic differentiation, and the regulation of gene expression. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. The Osteogenic Transcription Factor Runx2 Controls Genes Involved in Sterol/Steroid Metabolism, Including Cyp11a1 in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. med.emory.edu [med.emory.edu]
- 10. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. cellntec.com [cellntec.com]
- 14. researchmap.jp [researchmap.jp]
- 15. researchgate.net [researchgate.net]
- 16. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ir.tdc.ac.jp [ir.tdc.ac.jp]
The Core Mechanism of L-Ascorbic Acid 2-Phosphate Trisodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P) is a stabilized prodrug of ascorbic acid (Vitamin C), engineered for enhanced stability in aqueous solutions and sustained release of the active molecule. This technical guide elucidates the fundamental mechanism of action of AA2P, detailing its cellular uptake, enzymatic conversion, and its subsequent multifaceted roles in critical biological processes. This document provides an in-depth analysis of its impact on collagen synthesis, cellular differentiation and proliferation, and its function as a potent antioxidant. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of its biological effects. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of its molecular interactions.
Introduction
L-Ascorbic acid (Vitamin C) is an essential water-soluble vitamin that plays a pivotal role in a myriad of physiological processes. However, its inherent instability in solution, particularly under standard cell culture conditions, limits its experimental and therapeutic applications. L-Ascorbic acid 2-phosphate trisodium salt is a stable derivative where the reactive 2-hydroxyl group of ascorbic acid is phosphorylated, rendering the molecule resistant to oxidation.[1][2] Once introduced into a biological system, it serves as a long-acting source of ascorbic acid, which is gradually released through enzymatic hydrolysis.[3][4][5][6] This sustained delivery system ensures a consistent and prolonged cellular exposure to bioactive Vitamin C, making it an invaluable tool in cell culture, tissue engineering, and dermatological formulations.[4][7]
Mechanism of Action
The primary mechanism of action of this compound salt is its function as a stable precursor to L-ascorbic acid. The biological effects of AA2P are therefore intrinsically linked to the functions of ascorbic acid. The process can be dissected into two key stages: enzymatic conversion and the subsequent biological activities of the liberated ascorbic acid.
Enzymatic Conversion to L-Ascorbic Acid
Upon administration, L-Ascorbic acid 2-phosphate is hydrolyzed by endogenous phosphatases, particularly alkaline phosphatase (ALP), which is ubiquitously present on the cell surface and in the extracellular matrix of various tissues.[3][8][9] This enzymatic cleavage of the phosphate (B84403) group releases free L-ascorbic acid, which can then be transported into the cell.[10]
The enzymatic hydrolysis of L-Ascorbic acid 2-phosphate is a critical step for its bioactivity. Studies have shown that the effects of AA2P on cellular functions are often correlated with the activity of alkaline phosphatase.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbic Acid vs. L-Ascorbic Acid: What’s the Difference and Why It Matters in Formulation [elchemy.com]
- 3. researchmap.jp [researchmap.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Ascorbic acid 2-phosphate trisodium salt chemical properties
An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium (B8492382) Salt
Abstract
L-Ascorbic acid 2-phosphate trisodium salt (AA2P) is a highly stable, long-acting derivative of Vitamin C, developed to overcome the inherent instability of L-ascorbic acid in aqueous solutions.[1][2][3] This stability makes it an invaluable supplement in various research and development applications, particularly in cell culture, tissue engineering, and cosmetics.[1][4][5] In biological systems, AA2P functions as a pro-drug, being enzymatically hydrolyzed by cellular phosphatases to release biologically active L-ascorbic acid. This process provides a sustained intracellular supply of Vitamin C, which is essential for numerous physiological functions. As a potent antioxidant and a critical cofactor for enzymes involved in collagen synthesis, AA2P significantly promotes cell proliferation, differentiation, and the formation of extracellular matrix.[2][3][6][7] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and key experimental protocols for this compound salt.
Chemical and Physical Properties
This compound salt is an organic sodium salt and a phosphate (B84403) ester of L-ascorbic acid.[2] Its key identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Chemical Name | L-Ascorbic acid 2-(dihydrogen phosphate), trisodium salt | [5] |
| Synonyms | Sodium L-ascorbyl-2-phosphate, AA2P, VCP-NA, Stay-C 50 | [2][4][8] |
| CAS Number | 66170-10-3 | [4][8] |
| Molecular Formula | C₆H₆Na₃O₉P | [4] |
| Molecular Weight | 322.05 g/mol (anhydrous basis) | [4][8] |
| PubChem CID | 54731234 | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid powder | [4] |
| Purity | ≥95% (HPLC) | [4][8] |
| Melting Point | >197°C (decomposes) or 260°C | [4] |
| Solubility | Soluble in water (up to 100 mM or 789 g/L at 20°C); Slightly soluble in acidic DMSO | [4][5] |
| pH | 9.0 - 9.5 (in a 30 g/L aqueous solution at 25°C) | [5] |
| Stability | Hygroscopic; Stable at room temperature for short-term storage. More stable than L-ascorbic acid in solution. | [4][5][9] |
Table 3: Storage and Handling
| Condition | Recommendation | Reference |
| Short-Term Storage | Room Temperature, desiccated | [5][10] |
| Long-Term Storage | -20°C, under inert atmosphere | [4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Handling | Handle in accordance with standard laboratory safety procedures. Avoid generating dust and contact with strong oxidizing agents. | [4][11] |
Mechanism of Action
The primary mechanism of action for this compound salt is its role as a stable precursor to L-ascorbic acid.[1] Due to the phosphate group at the C2 position of the ascorbate (B8700270) molecule, it is resistant to oxidation.[9] Upon introduction into a biological system, such as a cell culture environment, it is readily taken up by cells. Intracellularly, endogenous phosphatases cleave the phosphate group, releasing active L-ascorbic acid. This enzymatic conversion ensures a continuous and sustained release of Vitamin C, which can then participate in various cellular processes.
Biological Activities and Signaling Pathways
The biological effects of AA2P are attributable to the properties of L-ascorbic acid released post-hydrolysis.
Role in Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of pro-collagen molecules.[3][12] By ensuring a steady supply of ascorbic acid, AA2P promotes the hydroxylation of proline and lysine (B10760008) residues, which is a prerequisite for the formation of stable, triple-helix collagen.[3] Studies have shown that supplementing cell culture media with AA2P enhances collagen synthesis, accelerates procollagen (B1174764) processing, and increases the deposition of collagen into the extracellular matrix.[6][7]
Stem Cell Proliferation and Differentiation
AA2P is widely used as a culture medium supplement for the differentiation of various stem cells, particularly towards the osteogenic lineage.[1][5][13] It has been shown to significantly stimulate the growth and proliferation of human adipose-derived stem cells (hASCs) and bone marrow-derived mesenchymal stem cells (MSCs).[1] In osteogenic differentiation protocols, AA2P increases the activity of alkaline phosphatase (ALP) and enhances the expression of key transcription factors like Runx2, which are crucial markers of bone formation.[1] It often works synergistically with other agents like FGF-2 and dexamethasone (B1670325) to maintain the differentiation potential of MSCs.[1][14]
Antioxidant Activity
As a precursor to Vitamin C, AA2P provides potent antioxidant protection.[2] L-ascorbic acid is a primary water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[15][16] AA2P has demonstrated synergistic protective effects on human mesenchymal stem cells against oxidative stress when used in combination with N-acetylcysteine.[14]
Experimental Protocols
Preparation of a Sterile Stock Solution
This protocol describes the preparation of a 200X (10 mg/mL) stock solution for use in cell culture.
Materials:
-
This compound salt powder
-
Dulbecco's Modified Eagle's Medium (DMEM) or sterile water[1][3][17]
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound salt powder. To prepare 10 mL of a 10 mg/mL stock, weigh 100 mg of powder.
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of sterile DMEM or water to the tube.[3] The compound is readily soluble in water.
-
Vortex gently until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile conical tube to ensure sterility.[1]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Protocol for Osteogenic Differentiation of hASCs
This protocol is a representative example of using AA2P to induce osteogenic differentiation in human adipose-derived stem cells (hASCs).
Materials:
-
Cultured hASCs at ~80% confluency
-
Basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic induction medium: Basal medium supplemented with:
-
10 nM Dexamethasone
-
10 mM β-glycerophosphate
-
150 µM this compound salt (diluted from a sterile stock)[1]
-
-
Cell culture plates (e.g., 6-well plates)
-
ALP activity assay kit
-
Reagents for RNA extraction and RT-qPCR (for Runx2 expression analysis)
Methodology:
-
Seed hASCs in 6-well plates at a density of 2 x 10⁴ cells/cm² and culture in basal medium until they reach approximately 80% confluency.
-
Aspirate the basal medium and replace it with the prepared osteogenic induction medium.
-
Culture the cells for a period of 2 to 3 weeks, performing a full medium exchange every 2 to 3 days.[1]
-
Analysis of Differentiation:
-
At Day 7 and 14: Assess Alkaline Phosphatase (ALP) activity. Lyse the cells according to the assay kit manufacturer's instructions and measure the colorimetric change, normalizing the activity to the total protein content of the lysate. Higher ALP activity indicates osteogenic differentiation.[1]
-
At Day 7 and 14: Analyze the expression of the osteogenic marker gene Runx2. Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) using primers specific for Runx2. An increase in Runx2 expression relative to a housekeeping gene confirms differentiation.[1]
-
-
Control Group: Culture a parallel set of cells in the basal medium without the osteogenic supplements to serve as a negative control.
Conclusion
This compound salt is a superior alternative to L-ascorbic acid for applications requiring sustained Vitamin C activity. Its enhanced stability in solution prevents oxidative degradation, ensuring consistent and reproducible results in long-term experiments like cell differentiation and tissue engineering.[3] By reliably delivering L-ascorbic acid intracellularly, it effectively functions as an antioxidant and a vital enzyme cofactor, promoting critical biological processes such as collagen synthesis and stem cell differentiation.[1][6] The well-defined chemical properties and clear mechanism of action make it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium L-ascorbic acid 2-phosphate | C6H9Na3O9P | CID 54731234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. Sodium L-ascorbyl-2-phosphate | 66170-10-3 [chemicalbook.com]
- 6. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. calpaclab.com [calpaclab.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Vitamin C - Wikipedia [en.wikipedia.org]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. 2-Phospho-L-ascorbic acid trisodium salt|CAS 66170-10-3|DC Chemicals [dcchemicals.com]
- 15. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Development of Stable Vitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid, a potent antioxidant and essential cofactor in collagen synthesis, is a cornerstone of dermatological and cosmetic formulations. However, its inherent instability in the presence of light, heat, and oxygen presents a significant challenge for product development, leading to decreased efficacy and a shortened shelf life. This has spurred the development of stabilized vitamin C derivatives, which aim to deliver the benefits of ascorbic acid while overcoming its formulation hurdles. This technical guide provides an in-depth overview of the discovery, development, and evaluation of these stable derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and developmental pathways.
The Need for Stability: Overcoming the Limitations of L-Ascorbic Acid
L-ascorbic acid's instability in aqueous solutions leads to rapid oxidation and degradation, rendering it inactive.[1] This degradation is a critical issue in the formulation of cosmetic and pharmaceutical products.[1][2] To address this, researchers have developed various derivatives by modifying the structure of ascorbic acid, primarily at the hydroxyl groups of the enediol system, which is the site of its antioxidant activity and also the source of its instability. These modifications protect the molecule from oxidation while aiming to retain its biological activity upon penetration into the skin, where enzymes can cleave the modifying group to release active L-ascorbic acid.
Key Stable Vitamin C Derivatives: A Comparative Overview
A variety of vitamin C derivatives have been synthesized, each with unique properties regarding stability, solubility, and skin penetration. The most prominent among these include Ascorbyl Glucoside, Magnesium Ascorbyl Phosphate (B84403) (MAP), Sodium Ascorbyl Phosphate (SAP), Ascorbyl Palmitate, Tetrahexyldecyl Ascorbate, and 3-O-Ethyl Ascorbic Acid.
Chemical Structures and Stabilization Mechanisms
The stability of these derivatives is achieved by substituting one of the hydroxyl groups on the ascorbic acid molecule. For instance, in Ascorbyl Glucoside, a glucose molecule is attached, while in MAP and SAP, a phosphate group is added. These modifications prevent the direct oxidation of the ascorbic acid core. 3-O-Ethyl Ascorbic Acid is unique in that an ethyl group is attached at the 3-position, which not only enhances stability but also allows the molecule to be both water- and oil-soluble.
Quantitative Efficacy and Physicochemical Properties
The effectiveness of a vitamin C derivative is determined by its stability, its ability to penetrate the skin, and its biological activity upon reaching the target cells. The following tables summarize the available quantitative data for key derivatives.
Table 1: Comparative Stability of Vitamin C Derivatives
| Derivative | Condition | Stability Metric | Reference |
| Sodium Ascorbyl Phosphate (SAP) | pH > 6.5 | High stability | [3] |
| Temperature > 25°C | Decreased stability | [3] | |
| Magnesium Ascorbyl Phosphate (MAP) | In topical formulations | More stable than Ascorbyl Palmitate | [4] |
| Ascorbyl Palmitate | In topical formulations | Less stable than SAP and MAP | [4] |
| 3-O-Ethyl Ascorbic Acid | pH 5.46, 36.3°C | Optimal stability | [5] |
Table 2: Skin Permeation of Vitamin C and Derivatives
| Compound | Vehicle | Skin Model | Permeation Metric | Reference |
| L-Ascorbic Acid (20%) | Lotion | Pig Skin | 84.7% diffusion after 24h | |
| Magnesium Ascorbyl Phosphate (MAP) | Vesicular carriers | Human skin (in vivo) | Significant melanin (B1238610) decrease after 1 month | [6][7] |
| Magnesium Ascorbyl Phosphate (MAP) | Cream | Dermatomed human skin | 1.6% remained after 48 hours | [8] |
Table 3: Efficacy of Vitamin C Derivatives
| Derivative | Assay | Result | Reference |
| L-Ascorbic Acid | Collagen Synthesis (Human Fibroblasts) | ~8-fold increase | [9] |
| Vitamin C-phosphate (VitC-P) | Collagen Synthesis (Human Fibroblasts) | Similar potency to Ascorbic Acid | [10] |
| Vitamin C-glucoside (VitC-Glu) | Collagen Synthesis (Human Fibroblasts) | Similar potency to Ascorbic Acid | [10] |
| 3-O-Ethyl Ascorbic Acid | Tyrosinase Inhibition | IC50 = 7.5 g/L | [5] |
| L-Ascorbic Acid | Tyrosinase Inhibition | IC50 = 13.40 µM | [11] |
| Scaffold 5a (furan-oxadiazole derivative) | Tyrosinase Inhibition | IC50 = 11 µM | [12] |
Key Signaling and Developmental Pathways
Vitamin C's Role in Collagen Synthesis
Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix. The signaling pathway involves the uptake of a vitamin C derivative, its conversion to ascorbic acid within the cell, and its subsequent role in the hydroxylation of proline and lysine (B10760008) residues on procollagen (B1174764) chains in the endoplasmic reticulum. This post-translational modification is vital for the formation of stable collagen fibers.
Inhibition of Melanogenesis
Vitamin C and its derivatives can reduce hyperpigmentation by inhibiting the enzyme tyrosinase, a key regulator of melanin production. By interacting with the copper ions at the active site of tyrosinase, ascorbic acid reduces dopaquinone (B1195961) back to DOPA, thus interrupting the melanin synthesis pathway.
Workflow for Stable Vitamin C Derivative Development
The development of a new stable vitamin C derivative follows a structured workflow, from initial synthesis to final product formulation and clinical evaluation.
Detailed Experimental Protocols
Protocol 1: In Vitro Collagen Synthesis Assay using Human Dermal Fibroblasts and Sirius Red Staining
This protocol details a method to quantify collagen production by human dermal fibroblasts treated with vitamin C derivatives.
1. Cell Culture:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to confluence.
2. Treatment with Vitamin C Derivatives:
-
Once confluent, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Prepare solutions of the test vitamin C derivatives and L-ascorbic acid (as a positive control) in the serum-free medium at various concentrations.
-
Replace the synchronization medium with the treatment media and incubate for 48-72 hours.
3. Sirius Red Staining:
-
After incubation, remove the medium and wash the cell layers twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
Stain the cells with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.
4. Quantification:
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of collagen to determine the amount of collagen produced in each sample.
-
Normalize the collagen amount to the total protein content in each well, which can be determined using a BCA or Bradford protein assay.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a vitamin C derivative to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test vitamin C derivatives and a positive control (e.g., L-ascorbic acid) in a suitable solvent (e.g., water or methanol). Create a series of dilutions from these stock solutions.
2. Assay Procedure:
-
In a 96-well plate, add a specific volume of each derivative dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
For the control, mix the solvent with the DPPH solution. For the blank, use only the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of the DPPH radical.
Protocol 3: Mushroom Tyrosinase Inhibition Assay
This assay evaluates the ability of vitamin C derivatives to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for studying melanogenesis.
1. Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Prepare solutions of the test vitamin C derivatives and a positive control (e.g., kojic acid) in the buffer.
2. Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the test derivative solution to the wells.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
3. Measurement and Calculation:
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value of the derivative.
Conclusion
The development of stable vitamin C derivatives has been a significant advancement in the fields of dermatology and cosmetics, allowing for the creation of effective and reliable products that harness the multifaceted benefits of ascorbic acid. The choice of a particular derivative for a formulation depends on a careful consideration of its stability, skin penetration profile, and specific desired biological effects. The experimental protocols and pathways detailed in this guide provide a framework for the continued research and development of novel and even more efficacious vitamin C derivatives for skin health.
References
- 1. A Review of Clinical Efficacy of Topical Vitamin C and Its Derivatives, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E [ouci.dntb.gov.ua]
- 4. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drkumardiscovery.com [drkumardiscovery.com]
- 10. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ascorbic acid on tyrosinase and its anti-browning activity in fresh-cut Fuji apple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Indispensable Role of Ascorbate in Extracellular Matrix Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its intricate composition, primarily consisting of collagens, elastin, proteoglycans, and various glycoproteins, is crucial for tissue morphogenesis, maintenance, and repair. The synthesis and deposition of a functional ECM are tightly regulated processes, with numerous factors influencing the quantity and quality of its components. Among these, L-ascorbic acid (vitamin C) has been unequivocally established as a critical modulator of ECM biosynthesis. This technical guide provides an in-depth exploration of the multifaceted role of ascorbate (B8700270) in ECM synthesis, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its functions.
Core Mechanism: Ascorbate as an Essential Cofactor in Collagen Synthesis
The most well-characterized function of ascorbate in ECM synthesis is its role as an essential cofactor for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases, which includes prolyl and lysyl hydroxylases.[1] These enzymes are pivotal for the post-translational modification of procollagen (B1174764) chains, the precursor to mature collagen.
Specifically, prolyl 4-hydroxylase and lysyl hydroxylase catalyze the hydroxylation of proline and lysine (B10760008) residues within the procollagen polypeptide.[2] This hydroxylation is a prerequisite for the formation of a stable, triple-helical collagen molecule.[2] Hydroxyproline residues are crucial for the conformational stability of the collagen triple helix, while hydroxylysine residues serve as attachment sites for carbohydrates and are involved in the formation of covalent cross-links that provide tensile strength to collagen fibrils.
In the catalytic cycle of these hydroxylases, an iron atom at the active site (Fe²⁺) is oxidized to its ferric state (Fe³⁺). Ascorbate acts as a reducing agent, reducing the iron back to its ferrous state (Fe²⁺), thereby regenerating the active enzyme for subsequent catalytic cycles. In the absence of adequate ascorbate, prolyl and lysyl hydroxylase activity is impaired, leading to the synthesis of under-hydroxylated procollagen that is unstable at physiological temperatures and is largely degraded intracellularly. This results in a failure to secrete and deposit functional collagen, leading to the clinical manifestations of scurvy.
References
L-Ascorbic Acid 2-Phosphate Trisodium: An In-depth Technical Guide to its Application as an Antioxidant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, poses a significant challenge in in vitro cell culture. It can lead to cellular damage, apoptosis, and senescence, thereby compromising experimental outcomes and the reliability of cell-based assays. L-Ascorbic acid (Vitamin C) is a well-known antioxidant; however, its inherent instability in aqueous solutions limits its efficacy in long-term cell culture. L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P), a stable derivative of ascorbic acid, has emerged as a superior alternative, providing a sustained release of bioactive ascorbic acid and offering robust protection against oxidative stress. This technical guide provides a comprehensive overview of the core principles and practical applications of AA2P as an antioxidant in cell culture.
Mechanism of Action: A Stable Source of Ascorbic Acid
AA2P serves as a pro-drug that is enzymatically hydrolyzed by cellular phosphatases, primarily alkaline phosphatase present on the cell surface, to release L-ascorbic acid. This active form is then transported into the cell via sodium-dependent vitamin C transporters (SVCTs).[1][2] This controlled conversion ensures a continuous and stable supply of ascorbic acid to the intracellular environment, effectively mitigating the fluctuations and rapid degradation associated with supplementing cultures directly with L-ascorbic acid.
Once inside the cell, ascorbic acid exerts its antioxidant effects through multiple mechanisms:
-
Direct ROS Scavenging: Ascorbic acid is a potent reducing agent that directly neutralizes a wide range of ROS, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[3][4]
-
Enzymatic Cofactor: It acts as a crucial cofactor for various enzymes involved in collagen synthesis and the regulation of gene expression, contributing to overall cellular health and integrity.[5]
-
Modulation of Signaling Pathways: Ascorbic acid influences key signaling pathways involved in the cellular response to oxidative stress, including the Nrf2 and apoptosis pathways.
Quantitative Data on the Efficacy of L-Ascorbic Acid 2-Phosphate
The cytoprotective and antioxidant effects of AA2P have been quantified in various cell lines. The following tables summarize key findings on its impact on cell viability, proliferation, and ROS reduction.
Table 1: Effect of L-Ascorbic Acid 2-Phosphate on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration | Incubation Time | Result | Reference |
| SH-SY5Y (Human Neuroblastoma) | AA2P | 300 µM | 24 hours | 155.15% increase in cell viability | [3] |
| SH-SY5Y (Human Neuroblastoma) | AA2P | 500 µM | 24 hours | 237.15% increase in cell viability | [3] |
| Human Mesenchymal Stem Cells (MSCs) | AA2P | 250 µM | 2 weeks | Highest cell proliferation activity | [6] |
| Human Mesenchymal Stem Cells (MSCs) | AA2P | 500 µM | 2 weeks | Decreased rate of cell proliferation | [6][7] |
| MG-63 (Human Osteoblast-like) | AA2P | 0.25 - 1 mM | 3 days | Significant stimulation of cell growth | [8][9] |
| Human Adipose-Derived Stem Cells (ADSCs) | AA2P | 50 µg/mL | - | Increased cell yield | |
| Human Adipose-Derived Stem Cells (ADSCs) | AA2P | 100 µg/mL | - | Decreased cell yield | |
| Human Skin Fibroblasts | AA2P | 0.1 - 1.0 mM | 3 weeks | 4-fold increase in cell growth | [10] |
Table 2: Effect of L-Ascorbic Acid 2-Phosphate on ROS Reduction under Oxidative Stress
| Cell Line | Oxidative Stressor | AA2P Concentration | Result | Reference |
| SH-SY5Y (Human Neuroblastoma) | 1 µM Methylmercury (MeHg) | 300 µM | Significantly reduced ROS accumulation | [3] |
| Neuronal Cells | Ischemia-reperfusion injury | Supplementation | Decreased infarct size and protected from oxidative damage | [11] |
Experimental Protocols
Preparation of L-Ascorbic Acid 2-Phosphate Trisodium Salt Stock Solution
-
Reagent: this compound salt.
-
Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS).
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 322.05 mg of AA2P in 10 mL of sterile water or PBS.
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
-
Storage: The stock solution can be stored at 2-8°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AA2P and/or an oxidative stressor for the desired duration. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the untreated control.
DCFDA Assay for Intracellular ROS Measurement
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for detecting intracellular ROS.
Materials:
-
DCFDA or H2DCFDA solution
-
Cell culture medium without phenol (B47542) red
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution and wash the cells with PBS. Add the experimental treatment (e.g., oxidative stressor with or without AA2P) in a phenol red-free medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. For kinetic studies, measurements can be taken at multiple time points.
-
Data Analysis: Subtract the background fluorescence. The change in fluorescence intensity is proportional to the amount of intracellular ROS.
Signaling Pathways and Visualizations
AA2P exerts its antioxidant effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Cellular Uptake and Antioxidant Action of AA2P
References
- 1. Vitamin C transport systems of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Old Things New View: Ascorbic Acid Protects the Brain in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. Zinc protects endothelial cells from hydrogen peroxide via Nrf2-dependent stimulation of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of L-Ascorbic Acid 2-Phosphate in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for numerous enzymatic reactions crucial for cellular health, including collagen synthesis and the regulation of gene expression.[1][2] However, its inherent instability and rapid oxidation in aqueous solutions pose significant challenges for its application in cell culture and therapeutic development. To overcome this limitation, stable derivatives have been synthesized, with L-Ascorbic acid 2-phosphate (AA2P) being one of the most widely used.[3] AA2P is a salt, such as L-Ascorbic acid 2-phosphate trisodium, which remains stable in solution and is enzymatically converted into biologically active L-ascorbic acid by cells.[4] This guide provides a detailed technical overview of this conversion process, quantitative data, experimental protocols, and the downstream cellular effects.
The Core Conversion Mechanism: Hydrolysis by Alkaline Phosphatase
The conversion of AA2P to active L-ascorbic acid is a straightforward enzymatic hydrolysis reaction. The phosphate (B84403) group at the 2-position of the ascorbic acid molecule is cleaved, yielding free ascorbic acid and an inorganic phosphate.
This dephosphorylation is primarily catalyzed by alkaline phosphatases (ALPs) , a group of ectoenzymes that are often anchored to the outer leaflet of the plasma membrane.[4][5][6] Specifically, Tissue-Nonspecific Alkaline Phosphatase (TNAP) , which is abundantly expressed in tissues like bone, liver, and kidney, plays a critical role in this process.[7][8][9] Once dephosphorylated, the resulting free ascorbic acid is transported into the cell through sodium-dependent Vitamin C transporters (SVCTs).[10]
Quantitative Data on AA2P Conversion and Cellular Effects
The efficiency of AA2P conversion and its subsequent biological effects have been quantified in various studies. The data highlight the kinetic properties of the involved enzymes and the dose-dependent impact on cell physiology.
Table 1: Enzyme Kinetic Parameters for Phosphate Ester Hydrolysis
| Enzyme | Substrate | Km (Apparent) | Vmax | Source |
| Alkaline Phosphatase (Human Serum) | Ascorbic Acid 2-Phosphate | 2.77 mmol/L | 0.33 µmol/min | [11] |
| Recombinant P. aeruginosa Acid Phosphatase | L-Ascorbic Acid | 93 mM | 4.2 s⁻¹ (kcat) | [12] |
Table 2: Cellular Effects of AA2P Treatment in Culture
| Cell Type | AA2P Concentration | Duration | Observed Effect | Reference |
| Human Skin Fibroblasts | 0.1 - 1.0 mM | 3 weeks | ~4-fold increase in cell growth; ~2-fold increase in relative collagen synthesis. | [13] |
| Human Osteoblast-like cells (HuO-3N1) | 0.2 - 2.0 mM | ≥ 48 hours | ~3-fold increase in Alkaline Phosphatase activity. | [14] |
| Human Osteoblast-like cells (MG-63) | 0.25 - 1.0 mM | - | Significant stimulation of cell growth and increased collagen synthesis. | [15] |
| Rabbit Renal Proximal Tubular Cells | Not specified | - | 1.3-fold increase in monolayer DNA/protein; 38% increase in lactate (B86563) consumption; 43% increase in Na⁺-dependent glucose uptake. | [16] |
Downstream Signaling and Cellular Functions
The intracellular ascorbic acid generated from AA2P is a critical regulator of numerous cellular processes. It acts as a cofactor for hydroxylase enzymes involved in collagen synthesis and carnitine production. Furthermore, it modulates various signaling pathways, influencing cell fate and function.
Vitamin C influences cell proliferation, differentiation, and death by regulating the expression of key genes (e.g., Sox-2, Oct-4, Bcl-2) and by controlling the activation of kinases such as MAPK and p38, as well as the NF-κB pathway.[1][17]
Experimental Protocols
Accurate quantification of AA2P conversion and its effects is essential for research. Below are detailed methodologies for key experiments.
Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of ALP in cell lysates using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. The methodology is adapted from standard biochemical assays.[18][19][20][21]
A. Materials:
-
Cell Culture Plates (96-well, clear, flat-bottom)
-
Cell Lysis Buffer: 0.2% Triton X-100 in PBS
-
ALP Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate: p-Nitrophenyl phosphate (pNPP) tablets or powder
-
Stop Solution: 3 M NaOH
-
p-Nitrophenol (pNP) for standard curve
-
Microplate reader capable of measuring absorbance at 405 nm
B. Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency. Treat with AA2P as required by the experimental design.
-
Cell Lysis:
-
Remove culture medium and wash the cell monolayer twice with cold PBS.
-
Add 100 µL of Cell Lysis Buffer to each well.
-
Incubate on a shaker for 20-30 minutes at room temperature to ensure complete lysis.
-
-
Standard Curve Preparation:
-
Prepare a series of pNP standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in ALP Assay Buffer.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
-
Enzymatic Reaction:
-
Prepare the pNPP working solution (e.g., 10 mM in ALP Assay Buffer).
-
Add 50 µL of cell lysate from each sample well to new, corresponding wells on the plate.
-
Start the reaction by adding 50 µL of pNPP working solution to each well containing cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation: Determine the concentration of pNP produced in each sample by comparing its absorbance to the standard curve. ALP activity is typically expressed as µmol of pNP produced per minute per mg of total protein.
Quantification of Intracellular Ascorbic Acid by HPLC-MS/MS
This protocol provides a highly sensitive method for measuring the concentration of ascorbic acid within cells after treatment with AA2P. The methodology is based on established analytical techniques.[22][23][24][25]
A. Materials:
-
Cell Scraper
-
Extraction Solution: 5% Metaphosphoric acid (MPA) in ultrapure water (ice-cold)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
HILIC analytical column (e.g., 2.0 mm x 100 mm, 5 µm)
-
Mobile Phase A: 0.5% Formic Acid in Water
-
Mobile Phase B: 0.5% Formic Acid in Acetonitrile
-
L-Ascorbic acid standard for calibration curve
B. Procedure:
-
Cell Culture and Treatment: Grow cells in appropriate culture dishes (e.g., 6-well plates) to near confluency. Treat with AA2P for the desired time points.
-
Cell Harvesting and Extraction:
-
Remove the culture medium and immediately wash cells twice with ice-cold PBS.
-
Add 300-500 µL of ice-cold 5% MPA Extraction Solution directly to the dish.
-
Scrape the cells and collect the cell suspension into a microcentrifuge tube.
-
Homogenize the sample and then centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant, which contains the intracellular ascorbic acid, for analysis.
-
-
HPLC-MS/MS Analysis:
-
Calibration: Prepare a standard curve of L-ascorbic acid in 5% MPA.
-
Injection: Inject 5-10 µL of the extracted sample supernatant and standards onto the HILIC column.
-
Separation: Use a gradient elution program. For example: start at 100% Mobile Phase B, decrease to 70% over 4 minutes, then to 0% over 3 minutes, hold, and then return to 100% B to re-equilibrate.
-
Detection: Operate the mass spectrometer in negative ESI mode. Monitor the specific mass transition for ascorbic acid (e.g., m/z 175 -> 115) using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Calculate the concentration of ascorbic acid in the samples by comparing the peak areas to the standard curve. Normalize the results to the total protein content or cell number of the original sample.
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for studying the effects of AA2P on a cellular model.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 6. researchmap.jp [researchmap.jp]
- 7. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 9. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Production of Ascorbic Acid-2-phosphate by Recombinant Acid Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-ascorbic acid regulates growth and metabolism of renal cells: improvements in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drmillett.com [drmillett.com]
- 19. mmpc.org [mmpc.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.com [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Determination of intracellular ascorbic acid using tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Determination of intracellular ascorbic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P) is a stable derivative of Vitamin C, increasingly utilized in cell culture applications due to its prolonged activity and resistance to oxidation compared to L-ascorbic acid.[1][2] This stability ensures a consistent and continuous supply of ascorbic acid to cells in culture.[1] Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen biosynthesis and maturation.[1] Consequently, AA2P is widely employed to promote cell proliferation, enhance extracellular matrix (ECM) deposition, and induce cellular differentiation, particularly in stem cell and tissue engineering research.[1][3][4]
Mechanism of Action
L-Ascorbic acid 2-phosphate is dephosphorylated at the cell surface by endogenous phosphatases, such as alkaline phosphatase, releasing active L-ascorbic acid.[5] This active form is then transported into the cell where it acts as a cofactor in various enzymatic reactions, most notably the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) chains. This post-translational modification is essential for the proper folding, stability, and secretion of collagen, a major component of the extracellular matrix.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium Salt Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stable derivative of Vitamin C, widely utilized in biological research, particularly in cell culture applications. Unlike L-ascorbic acid, which is prone to oxidation in solution, this phosphorylated form offers enhanced stability, ensuring consistent and prolonged activity in experimental settings.[1] It serves as a crucial supplement in various cell culture media, promoting cell proliferation, differentiation, and collagen synthesis.[2] Notably, it is used to maintain the differentiation potential of mesenchymal stem cells and in the osteogenic differentiation of human adipose stem cells. This document provides detailed protocols for the preparation of a stock solution of L-Ascorbic acid 2-phosphate trisodium salt for research use.
Chemical Properties and Storage
A comprehensive understanding of the chemical properties of this compound salt is essential for its effective use. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Na₃O₉P | [3] |
| Molecular Weight | 322.05 g/mol | [3][4] |
| Appearance | White to off-white solid | [3][5] |
| Purity | ≥95% | [3][4] |
| Solubility | Soluble in water (up to 100 mM) | |
| Storage (Dry Powder) | Desiccate at room temperature for short-term storage. Long-term storage is recommended at -20°C. The compound is hygroscopic and should be stored under an inert atmosphere. | [3] |
| Stock Solution Storage | Store at 4°C for up to 6-7 days or at -20°C for up to one month and -80°C for up to six months. | [1][2] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a sterile 100 mM stock solution of this compound salt.
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculate Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (g) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) For 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L x 322.05 g/mol x 0.01 L = 0.32205 g
-
Weighing: Carefully weigh out the calculated amount of this compound salt powder on an analytical balance using sterile weighing paper.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Add sterile water to bring the final volume to the desired level (e.g., 10 mL).
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of L-Ascorbic acid 2-phosphate in cellular processes and the workflow for preparing the stock solution.
Caption: Cellular uptake and function of L-Ascorbic Acid 2-Phosphate.
Caption: Workflow for preparing L-Ascorbic Acid 2-Phosphate stock solution.
References
Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Trisodium in Osteogenic Differentiation Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteogenic differentiation, the process by which stem cells differentiate into bone-forming osteoblasts, is a cornerstone of bone tissue engineering and regenerative medicine. A critical component of in vitro osteogenic induction media is a stable and effective source of Vitamin C. L-Ascorbic acid (Vitamin C) is essential for collagen synthesis, a primary component of the bone extracellular matrix, and for the expression of osteoblastic markers.[1] However, L-ascorbic acid is unstable in typical cell culture conditions.
L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P) is a stable derivative of L-ascorbic acid that overcomes this limitation, providing a consistent and long-lasting supply of ascorbate (B8700270) to the cell culture medium.[2] This stability ensures reproducible and robust induction of osteogenic differentiation. AA2P is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid, which then acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of pro-collagen fibers.[3] The resulting mature collagen matrix is not only a structural component of bone but also actively participates in signaling pathways that promote osteoblast maturation and mineralization.[2][4]
These application notes provide a comprehensive guide to using AA2P in osteogenic differentiation media, including detailed protocols for media preparation, and qualitative and quantitative assessment of osteogenesis.
Data Presentation
The following tables summarize the concentrations of L-Ascorbic acid 2-phosphate and other common osteogenic supplements used in various studies, along with their observed effects on osteogenic markers.
Table 1: Concentrations of Osteogenic Supplements and their Effects
| Cell Type | L-Ascorbic acid 2-phosphate (AA2P) Concentration | Dexamethasone (B1670325) Concentration | β-Glycerophosphate Concentration | Observed Effects |
| Human Mesenchymal Stem Cells (hMSCs) | 50 µM | 10 nM - 100 nM | 2 mM - 10 mM | Effective for osteogenic differentiation.[5] |
| Murine Mesenchymal Stem Cells (mMSCs) | 50 µg/mL | 10 nM | 10 mM | Standard concentration for inducing osteogenesis. |
| MC3T3-E1 (murine pre-osteoblastic cell line) | 0.2 mM (approx. 50 µg/mL) | 100 nM | 10 mM | Stimulation of alkaline phosphatase and osteocalcin (B1147995) synthesis.[2][4] |
| Human Osteoblast-like cells (MG-63) | 0.25 mM - 1 mM | Not specified | Not specified | Increased collagen synthesis and ALP activity.[6] |
| Human Osteoblast cell line (HuO-3N1) | 0.2 mM - 2mM | Not specified | Not specified | Approximately 3-fold increase in ALP activity. |
Table 2: Quantitative Effects of L-Ascorbic Acid 2-Phosphate on Osteogenic Markers
| Cell Type | AA2P Concentration | Marker | Fold Change/Observation |
| Human Osteoblast cell line (HuO-3N1) | 0.2 mM - 2 mM | Alkaline Phosphatase (ALP) Activity | ~3-fold increase |
| Human Adipose-derived Stem Cells | Not Specified | RUNX2 Expression | 20.83 ± 2.83-fold increase |
| Human Adipose-derived Stem Cells | Not Specified | Osteopontin (OPN) Expression | 14.24 ± 1.71-fold increase |
| Human Adipose-derived Stem Cells | Not Specified | Osteocalcin (OCN) Expression | 4.36 ± 0.41-fold increase |
Experimental Protocols
Protocol 1: Preparation of Osteogenic Differentiation Medium (ODM)
This protocol describes the preparation of a standard osteogenic differentiation medium using AA2P.
Materials:
-
Basal medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Alpha-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Ascorbic acid 2-phosphate trisodium salt (AA2P)
-
Dexamethasone
-
β-Glycerophosphate
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm)
Stock Solutions Preparation:
-
100 mM L-Ascorbic acid 2-phosphate (AA2P): Dissolve the appropriate amount of AA2P powder in sterile deionized water. Filter sterilize and store in aliquots at -20°C.
-
10 mM Dexamethasone: Dissolve dexamethasone in ethanol (B145695) to create a stock solution. Further dilute in basal medium to achieve a 10 mM concentration. Store in aliquots at -20°C.
-
1 M β-Glycerophosphate: Dissolve β-glycerophosphate powder in sterile deionized water. Filter sterilize and store in aliquots at -20°C.
Working Osteogenic Differentiation Medium (ODM) Preparation (for 100 mL):
-
To 89 mL of basal medium, add 10 mL of FBS (final concentration 10%).
-
Add 1 mL of 100X Penicillin-Streptomycin solution (final concentration 1X).
-
Add 50 µL of 100 mM AA2P stock solution (final concentration 50 µM).
-
Add 1 µL of 10 mM Dexamethasone stock solution (final concentration 100 nM).
-
Add 1 mL of 1 M β-Glycerophosphate stock solution (final concentration 10 mM).
-
Mix the medium gently by swirling.
-
The prepared ODM can be stored at 4°C for up to 2 weeks.
Protocol 2: Alkaline Phosphatase (ALP) Staining
This protocol is for the qualitative assessment of early-stage osteogenic differentiation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alkaline Phosphatase (ALP) staining kit (containing NBT/BCIP substrate)
-
Distilled water
Procedure:
-
Culture cells in ODM for 7-14 days.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the ALP staining solution according to the manufacturer's instructions.
-
Add the staining solution to the cells and incubate in the dark at room temperature for 15-60 minutes, or until a blue/purple color develops.
-
Stop the reaction by aspirating the staining solution and washing the cells twice with distilled water.
-
Visualize the stained cells under a light microscope. Osteogenically differentiated cells will stain blue/purple.
Protocol 3: Quantitative Alkaline Phosphatase (ALP) Activity Assay
This protocol allows for the quantification of ALP activity.
Materials:
-
PBS
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Alkaline phosphatase buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells in ODM for 7-14 days.
-
Wash cells with PBS and then lyse the cells with lysis buffer.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant.
-
Add a known volume of cell lysate to a 96-well plate.
-
Prepare a pNPP solution in alkaline phosphatase buffer.
-
Add the pNPP solution to each well containing cell lysate and incubate at 37°C.
-
After a set time (e.g., 30-60 minutes), stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein concentration of the cell lysate.
Protocol 4: Alizarin Red S Staining for Mineralization
This protocol is for the qualitative assessment of late-stage osteogenic differentiation (calcium deposition).
Materials:
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Procedure:
-
Culture cells in ODM for 14-28 days.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add the Alizarin Red S staining solution to the cells and incubate at room temperature for 20-30 minutes.
-
Aspirate the staining solution and wash the cells four to five times with distilled water to remove excess stain.
-
Visualize the stained mineralized nodules (which will appear red/orange) under a light microscope.
Protocol 5: Quantification of Mineralization with Alizarin Red S Staining
This protocol allows for the quantification of calcium deposition.
Materials:
-
10% Acetic Acid
-
Mineral oil (optional)
-
96-well plate
-
Microplate reader
Procedure:
-
After performing Alizarin Red S staining and the final wash, add 10% acetic acid to each well to destain the cells (incubate for 30 minutes with shaking).
-
Scrape the cell layer and transfer the cell suspension/acetic acid mixture to a microcentrifuge tube.
-
Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes.
-
Centrifuge the tubes at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to bring the pH to 4.1-4.5.
-
Transfer the neutralized supernatant to a 96-well plate.
-
Read the absorbance at 405 nm using a microplate reader.
-
Quantify the Alizarin Red S concentration using a standard curve.
Protocol 6: Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
This protocol is for measuring the expression of key osteogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target genes (e.g., RUNX2, OPN, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Culture cells in ODM for desired time points (e.g., 7, 14, 21 days). Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group (e.g., cells cultured in growth medium without osteogenic supplements).
Visualization of Pathways and Workflows
References
- 1. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chondrogenic Differentiation with L-Ascorbic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondrogenesis, the process of cartilage formation, is a critical area of research in regenerative medicine and drug development for cartilage-related disorders such as osteoarthritis. Mesenchymal stem cells (MSCs) are a promising cell source for cartilage regeneration due to their ability to differentiate into chondrocytes. This differentiation process is typically induced in a three-dimensional culture system, such as a micromass or pellet culture, which mimics the embryonic condensation of mesenchymal cells.
A key component of the chondrogenic differentiation medium is L-Ascorbic acid 2-phosphate (LAA2P), a stable derivative of Vitamin C. LAA2P serves as an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the proper folding and secretion of pro-collagen, a major component of the cartilage extracellular matrix (ECM).[1] Furthermore, L-ascorbic acid has been shown to promote the formation of a collagenous matrix, which in turn activates the ERK signaling pathway, a key cascade in the chondrogenic differentiation program.[1][2]
These application notes provide a detailed protocol for the chondrogenic differentiation of human mesenchymal stem cells (hMSCs) using a pellet culture system and a chemically defined medium containing L-Ascorbic acid 2-phosphate. Also included are protocols for the quantitative analysis of chondrogenic markers to assess differentiation efficiency.
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate on key markers of chondrogenesis in adipose-derived stem cells (ADSCs).
Table 1: Effect of L-Ascorbic Acid 2-Phosphate (LAA) Concentration on Glycosaminoglycan (GAG) Content [3][4]
| LAA Concentration (µg/mL) | Mean Absorbance (Alcian Blue Staining) at Week 3 | Mean Absorbance (Alcian Blue Staining) at Week 4 |
| 0 (Control) | 0.15 ± 0.02 | 0.20 ± 0.03 |
| 25 | 0.25 ± 0.03 | 0.35 ± 0.04 |
| 50 | 0.30 ± 0.04 | 0.45 ± 0.05 |
| 100 | 0.35 ± 0.05 | 0.55 ± 0.06 |
Data is represented as mean ± standard deviation. Increased absorbance is indicative of higher GAG content.
Table 2: Qualitative and Semi-Quantitative Analysis of Type II Collagen (Col II) Localization with Varying LAA Concentrations [3][4]
| LAA Concentration (µg/mL) | Col II Localization (Immunocytochemistry) at Week 2 | Relative Intensity of Col II Staining |
| 0 (Control) | Minimal cytoplasmic staining | + |
| 25 | Moderate cytoplasmic staining | ++ |
| 50 | Strong cytoplasmic staining | +++ |
| 100 | Very strong cytoplasmic and pericellular staining | ++++ |
Intensity is graded on a qualitative scale from + (minimal) to ++++ (very strong).
Experimental Protocols
Chondrogenic Differentiation of hMSCs in Pellet Culture
This protocol describes the induction of chondrogenesis in a 3D pellet culture system.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs) (e.g., bone marrow, adipose, or umbilical cord-derived)
-
MSC Growth Medium (e.g., DMEM low-glucose, 10% FBS, 1% Penicillin-Streptomycin)
-
Chondrogenic Basal Medium:
-
Chondrogenic Differentiation Medium (Complete):
-
15 mL polypropylene (B1209903) conical tubes
-
Centrifuge
Procedure:
-
Culture hMSCs in MSC Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with MSC Growth Medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Chondrogenic Basal Medium and perform a cell count.
-
Aliquot 2.5 x 10^5 cells into each 15 mL polypropylene conical tube.
-
Centrifuge the tubes at 200 x g for 5 minutes at room temperature. Do not aspirate the supernatant.
-
Loosen the caps (B75204) of the tubes to allow for gas exchange and place them in a 37°C, 5% CO2 incubator.
-
After 24-48 hours, a spherical cell pellet should form at the bottom of the tube.
-
Carefully aspirate the old medium without disturbing the pellet and replace it with 0.5 mL of pre-warmed complete Chondrogenic Differentiation Medium.
-
Change the medium every 2-3 days for 21 days.
-
After 21 days, the pellets can be harvested for analysis.
Quantification of Glycosaminoglycan (GAG) Content using DMMB Assay
This protocol outlines the quantification of sulfated GAGs in chondrogenic pellets.
Materials:
-
Chondrogenic pellets
-
Papain digestion buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)
-
Papain (from papaya latex)
-
DMMB Reagent:
-
Chondroitin (B13769445) sulfate (B86663) standard (for standard curve)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Wash the harvested pellets with PBS.
-
Digest each pellet in 500 µL of papain digestion buffer containing 125-250 µg/mL papain at 60°C for 16-18 hours.
-
Centrifuge the digest at 10,000 x g for 10 minutes to pellet any debris.
-
Prepare a standard curve of chondroitin sulfate (0-500 µg/mL) in the papain digestion buffer.[9]
-
Pipette 20 µL of each sample supernatant and standard into a 96-well microplate in triplicate.
-
Add 200 µL of DMMB reagent to each well.
-
Immediately read the absorbance at 525 nm and 595 nm. The absorbance at 595 nm is used to correct for background.
-
Calculate the GAG concentration in the samples by comparing the corrected absorbance (A525 - A595) to the standard curve.
Immunohistochemistry for Type II Collagen
This protocol describes the detection of Type II Collagen in fixed and sectioned chondrogenic pellets.
Materials:
-
Chondrogenic pellets
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Human Collagen Type II
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the harvested pellets in 4% PFA for 4-6 hours at 4°C.
-
Wash the pellets with PBS.
-
Cryoprotect the pellets by incubating them in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.
-
Embed the pellets in OCT compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.
-
Rehydrate the sections with PBS.
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against Type II Collagen (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the sections with PBS.
-
Mount the slides with mounting medium and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-Ascorbic Acid in Chondrogenesis
L-Ascorbic acid plays a crucial role in chondrogenesis primarily by promoting the synthesis of a robust collagenous extracellular matrix. This matrix, in turn, is thought to activate intracellular signaling pathways, such as the ERK pathway, which are essential for the expression of chondrogenic marker genes.
References
- 1. The mechanism of ascorbic acid-induced differentiation of ATDC5 chondrogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glycosaminoglycans Content and Type II Collagen Localization in Chondrogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells Induced by L-Ascorbic Acid 2-Phosphate | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tailoring Adipose Stem Cell Trophic Factor Production with Differentiation Medium Components to Regenerate Chondral Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium in 3D Bioprinting Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P), a stable vitamin C derivative, to enhance the biological performance of 3D bioprinted hydrogel constructs. AA2P serves as a critical supplement in bioinks, promoting cell viability, proliferation, and differentiation, particularly for applications in tissue engineering and regenerative medicine.
Introduction
L-Ascorbic acid (Vitamin C) is an essential cofactor for numerous enzymatic reactions, including the hydroxylation of proline and lysine (B10760008) residues during collagen synthesis. However, its instability in culture media limits its long-term efficacy. L-Ascorbic acid 2-phosphate (AA2P) is a stabilized form of ascorbic acid that is enzymatically cleaved by cellular phosphatases to provide a sustained release of bioactive ascorbic acid.[1][2] This prolonged availability is highly beneficial in 3D bioprinting, where it supports the development of functional tissue constructs by promoting extracellular matrix (ECM) deposition and guiding stem cell differentiation.
Key Applications in 3D Bioprinting
The incorporation of AA2P into 3D bioprinting hydrogels offers several advantages:
-
Enhanced Cell Viability and Proliferation: AA2P has been shown to stimulate the growth of various cell types, including fibroblasts and mesenchymal stem cells (MSCs), within 3D constructs.[3][4]
-
Increased Extracellular Matrix (ECM) Deposition: As a crucial cofactor for collagen synthesis, AA2P significantly enhances the production and deposition of collagen, a primary component of the ECM that provides structural integrity to tissues.[3][5][6]
-
Promotion of Osteogenic Differentiation: AA2P is a key component of osteogenic differentiation media, inducing the differentiation of MSCs into osteoblasts, making it invaluable for bone tissue engineering applications.[7][8][9]
-
Improved Stem Cell "Stemness": Studies have indicated that AA2P can help maintain the pluripotency and differentiation potential of stem cells during in vitro expansion.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing AA2P in cell culture and tissue engineering, providing a reference for experimental design.
Table 1: Effective Concentrations of L-Ascorbic Acid 2-Phosphate (AA2P)
| Cell Type | Application | Effective AA2P Concentration | Outcome | Reference |
| Human Skin Fibroblasts | 3D Tissue Formation | 0.1 - 1.0 mM | 4-fold increase in cell growth, 2-fold increase in collagen synthesis. | [3][4] |
| Human Adipose-Derived Stromal Cells (hASCs) | Collagen Production | Not specified in hydrogel, but used in culture | Significantly increased collagen production in scaffolds releasing A2P. | [12] |
| Human Osteoblast-like Cells (MG-63) | Proliferation & Differentiation | 0.25 - 1.0 mM | Stimulated cell growth and increased collagen synthesis and ALP activity. | [7] |
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Maintenance of "Stemness" | Not specified in hydrogel | Co-treatment with FGF-2 maintained differentiation potential. | [11] |
| Mesenchymal Stem Cells (MSCs) | Osteogenic Differentiation | 50 µM | Optimal for osteogenic differentiation. | [1] |
Table 2: Effects of AA2P on Biological Outcomes
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Proliferation | Human Skin Fibroblasts | 0.1 - 1.0 mM AA2P | 4-fold increase | [3][4] |
| Collagen Synthesis | Human Skin Fibroblasts | 0.1 - 1.0 mM AA2P | 2-fold increase | [3][4] |
| Collagen Production | Human Adipose-Derived Stromal Cells | A2P-releasing scaffolds | 129.4 ± 19.9 µg/ml (vs. 49.6 ± 14.2 µg/ml without A2P) | [12] |
| Alkaline Phosphatase (ALP) Activity | Human Osteoblast-like Cells | 0.25 - 1.0 mM AA2P | Increased activity | [7] |
| Pluripotent Marker Expression (Sox-2, Oct-4, Nanog) | Adipose-Derived Stem Cells | A2P treatment | Significantly enhanced expression | [10] |
Experimental Protocols
This section provides detailed protocols for the preparation of AA2P-containing bioinks and the subsequent analysis of 3D bioprinted constructs.
Preparation of AA2P-Laden Alginate-Gelatin Bioink
This protocol describes the preparation of a commonly used natural polymer-based bioink supplemented with AA2P.
Materials:
-
Sodium alginate powder
-
Gelatin powder (Type A or B)
-
L-Ascorbic acid 2-phosphate trisodium salt (AA2P)
-
Calcium chloride (CaCl₂)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Cells for encapsulation
-
Sterile conical tubes and syringes
-
Magnetic stirrer and hot plate
Protocol:
-
Prepare Alginate Solution: Dissolve sodium alginate in DPBS to the desired concentration (e.g., 2.5% w/v) by stirring overnight at room temperature.[2]
-
Prepare Gelatin Solution: Dissolve gelatin in DPBS to the desired concentration (e.g., 7.5% w/v) by heating to 40-50°C while stirring.[2]
-
Sterilization: Sterilize the alginate and gelatin solutions by filtering through a 0.22 µm filter.
-
Prepare AA2P Stock Solution: Dissolve AA2P in sterile DPBS or cell culture medium to create a concentrated stock solution (e.g., 50 mM). Filter-sterilize the stock solution.
-
Bioink Formulation:
-
In a sterile environment, warm the gelatin solution to 37°C to ensure it is in a liquid state.
-
Combine the alginate and gelatin solutions in the desired ratio (e.g., 1:3 v/v for a final concentration of 2.5% alginate and 7.5% gelatin).[2]
-
Add the AA2P stock solution to the hydrogel mixture to achieve the final desired concentration (e.g., 50 µM). Mix gently but thoroughly.
-
Resuspend the desired cell type in a small volume of culture medium and gently mix with the AA2P-laden bioink to achieve the target cell density (e.g., 1 x 10⁶ cells/mL).
-
3D Bioprinting Process
Equipment:
-
Extrusion-based 3D bioprinter
-
Sterile printer cartridge/syringe
-
Nozzles of appropriate diameter (e.g., 200-400 µm)
-
Sterile petri dish or well plate
-
Crosslinking solution (e.g., 100 mM CaCl₂ in DPBS)
Protocol:
-
Load the Bioink: Transfer the cell-laden, AA2P-containing bioink into a sterile printer cartridge, ensuring no air bubbles are present.
-
Printer Setup:
-
Set the printing temperature to maintain the bioink in a printable state (e.g., 25-30°C for alginate-gelatin).
-
Set the printing pressure and speed to ensure continuous extrusion and good shape fidelity. These parameters will need to be optimized based on the specific bioink viscosity and nozzle diameter.
-
-
Printing: Print the desired 3D structure onto a sterile surface.
-
Crosslinking: Immediately after printing, crosslink the construct by immersing it in the CaCl₂ solution for 5-10 minutes.
-
Washing: Wash the crosslinked construct with sterile DPBS or cell culture medium to remove excess CaCl₂.
-
Culturing: Place the bioprinted construct in a well plate with culture medium. The medium can also be supplemented with AA2P for continued long-term effects.
Post-Printing Analyses
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Protocol:
-
Rinse the 3D bioprinted constructs twice with sterile PBS.[13]
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.[13]
-
Incubate the constructs in the staining solution for 30-60 minutes at 37°C, protected from light.[13]
-
Wash the constructs three times with PBS.[13]
-
Image the constructs using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells in multiple regions of the construct.
Materials:
-
Picro-Sirius Red solution
-
Acetic acid solution (0.5%)
-
Ethanol (100%)
-
Xylene
-
Mounting medium
-
Light microscope (with or without polarizing filters)
Protocol:
-
Fix the 3D bioprinted constructs in 10% neutral buffered formalin.
-
Dehydrate the constructs through a graded series of ethanol.
-
Embed the constructs in paraffin (B1166041) and section them.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections in Picro-Sirius Red solution for 1 hour.[3][4][12]
-
Rinse quickly in two changes of 0.5% acetic acid solution.[4][12]
-
Dehydrate in 100% ethanol, clear in xylene, and mount.[12]
-
Visualize under a light microscope. Collagen fibers will appear red. Under polarized light, type I collagen will appear yellow-orange, and type III collagen will appear green.[4]
Materials:
-
Alkaline Phosphatase (ALP) assay kit (e.g., p-nitrophenyl phosphate-based)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Microplate reader
Protocol:
-
Wash the 3D bioprinted constructs with PBS.
-
Lyse the cells within the constructs using the cell lysis buffer.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Perform the ALP activity assay on the supernatant according to the manufacturer's protocol. This typically involves incubating the lysate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate and measuring the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the sample, which can be determined using a BCA or Bradford protein assay.
Visualizations
Signaling Pathways and Workflows
Caption: AA2P is internalized and converted to ascorbic acid, which acts as a cofactor for prolyl hydroxylase, essential for collagen synthesis. Secreted collagen I binds to integrins, activating downstream signaling pathways like ERK/MAPK, leading to the phosphorylation of RUNX2 and subsequent osteogenic gene expression.[1]
Caption: This workflow outlines the key steps for incorporating AA2P into a 3D bioprinting process, from bioink preparation to the analysis of the final construct.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Three-dimensional bioprinting sodium alginate/gelatin scaffold combined with neural stem cells and oligodendrocytes markedly promoting nerve regeneration after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. A Review on the Adaption of Alginate-Gelatin Hydrogels for 3D Cultures and Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Osteoblast-like Cell Differentiation on 3D-Printed Scaffolds Using Various Concentrations of Tetra-Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Black Phosphorus Nanoparticles Promote Osteogenic Differentiation of EMSCs Through Upregulated TG2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. stainsfile.com [stainsfile.com]
- 13. allevi3d.com [allevi3d.com]
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a critical supplementary factor in tissue engineering, primarily for its essential role as a cofactor in collagen synthesis. However, its inherent instability in culture media presents significant challenges for long-term studies. L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of ascorbic acid that overcomes this limitation, providing a sustained and reliable source of ascorbic acid for cells within tissue engineering scaffolds.[1][2][3] This stability makes AA2P an invaluable component in the development of scaffolds for bone, cartilage, and soft tissue regeneration, where robust extracellular matrix (ECM) formation is paramount for functional tissue development.[4][5][6]
These application notes provide a comprehensive overview of the use of AA2P in tissue engineering scaffolds, including its effects on various cell types, quantitative data on its efficacy, detailed experimental protocols, and insights into the underlying signaling pathways.
Key Applications of AA2P in Tissue Engineering
L-Ascorbic acid 2-phosphate has been successfully incorporated into a variety of tissue engineering scaffolds to promote cellular activities crucial for tissue regeneration:
-
Enhanced Cell Proliferation and Viability: AA2P has been shown to significantly stimulate the proliferation of various cell types, including human skin fibroblasts, mesenchymal stem cells (MSCs), and osteoblast-like cells, when incorporated into scaffolds or added to culture media.[2][4][6][7][8]
-
Stimulation of Extracellular Matrix (ECM) Deposition: As a stable precursor to ascorbic acid, AA2P is essential for the hydroxylation of proline and lysine (B10760008) residues, a critical step in collagen fibrillogenesis.[1][9] This leads to enhanced deposition of a mature and organized collagenous matrix within the scaffold, which is fundamental for the structural integrity and function of engineered tissues.[2][4][5][8]
-
Promotion of Osteogenic and Chondrogenic Differentiation: The presence of a well-formed collagenous ECM, facilitated by AA2P, provides the necessary microenvironment for the differentiation of stem cells into specialized lineages.[5] In bone tissue engineering, AA2P promotes the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin.[4][5][6] For cartilage regeneration, it supports the production of key matrix components like type II collagen and aggrecan.[10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate on cellular responses in various tissue engineering applications.
Table 1: Effect of AA2P on Cell Proliferation and Collagen Synthesis
| Cell Type | Scaffold/Culture System | AA2P Concentration | Outcome | Reference |
| Human Skin Fibroblasts | 2D Culture | 0.1 - 1.0 mM | 4-fold increase in cell growth and 2-fold increase in the relative rate of collagen synthesis over 3 weeks. | [2][7][8] |
| Human Osteoblast-like Cells (MG-63) | 2D Culture | 0.25 - 1.0 mM | Significant stimulation of cell growth at all concentrations. | [4][6][13] |
Table 2: Effect of AA2P on Osteogenic and Chondrogenic Differentiation Markers
| Cell Type | Scaffold/Culture System | AA2P Concentration | Outcome | Reference |
| Human Osteoblast-like Cells (MG-63) | 2D Culture | 0.25 mM | Increased alkaline phosphatase (ALP) activity, higher than that achieved with ascorbic acid. | [4][6] |
| Murine Osteoblastic Cells (MC3T3-E1) | 2D Culture | Not specified | Markedly stimulated synthesis of alkaline phosphatase and osteocalcin. | [5] |
| L6 Muscle Cells | 2D Culture | Not specified | Increased myogenin gene expression, promoting muscle differentiation. | [14] |
Signaling Pathways
The primary mechanism of action for L-Ascorbic acid 2-phosphate in tissue engineering is its role as a stable source of ascorbic acid, which is a critical cofactor for prolyl and lysyl hydroxylases in the synthesis of collagen.[1][9] A well-formed collagenous extracellular matrix is a prerequisite for subsequent cell signaling events that drive differentiation.
The diagram below illustrates the foundational role of AA2P-mediated collagen synthesis in enabling key signaling pathways for osteogenic and chondrogenic differentiation.
Experimental Protocols
This section provides detailed protocols for key experiments related to the application of AA2P in tissue engineering scaffolds.
Protocol 1: Fabrication of AA2P-Releasing Electrospun Polycaprolactone (PCL) Scaffolds
This protocol describes the fabrication of PCL scaffolds containing AA2P using an electrospinning technique.
Materials:
-
Polycaprolactone (PCL)
-
L-Ascorbic acid 2-phosphate (AA2P)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Magnetic stirrer
-
Syringe pump
-
High-voltage power supply
-
Rotating mandrel collector
-
Fume hood
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10% (w/v) PCL solution by dissolving PCL in a TFE:DCM (1:1) solvent mixture. Stir overnight on a magnetic stirrer until fully dissolved.
-
Prepare a separate solution of AA2P in methanol. The concentration will depend on the desired loading in the final scaffold.
-
Add the AA2P solution dropwise to the PCL solution while stirring. Continue stirring for at least 2 hours to ensure a homogenous mixture.
-
-
Electrospinning Setup:
-
Load the polymer solution into a 10 mL syringe fitted with a 21-gauge needle.
-
Mount the syringe on a syringe pump.
-
Position the needle tip approximately 15 cm from a rotating mandrel collector covered with aluminum foil.
-
Connect the positive lead of a high-voltage power supply to the needle and the ground lead to the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a flow rate of 1 mL/hour.
-
Apply a voltage of 15 kV to the needle.
-
Set the mandrel rotation speed to 200 rpm.
-
Conduct the electrospinning process in a fume hood at room temperature until a scaffold of the desired thickness is obtained.
-
-
Scaffold Post-Processing:
-
Carefully remove the electrospun scaffold from the aluminum foil.
-
Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.
-
Store the scaffold in a desiccator until use.
-
Protocol 2: Assessment of Cell Viability and Proliferation in 3D Scaffolds
This protocol outlines the use of the MTT assay and Live/Dead staining to assess cell viability and proliferation within 3D scaffolds.
Materials:
-
Cell-seeded scaffolds
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
-
Microplate reader
MTT Assay for Proliferation:
-
Place cell-seeded scaffolds in a new multi-well plate.
-
Add fresh culture medium containing 10% MTT solution to each well.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the DMSO solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Live/Dead Staining for Viability:
-
Wash the cell-seeded scaffolds twice with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically Calcein AM for live cells and Ethidium homodimer-1 for dead cells in PBS).
-
Incubate the scaffolds in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the scaffolds again with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Protocol 3: Quantitative Analysis of Collagen Deposition using Picrosirius Red Staining
This protocol describes the quantification of collagen deposition in tissue-engineered scaffolds.[1][15]
Materials:
-
Cell-seeded scaffolds
-
Formalin (10% neutral buffered)
-
Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.2 M NaOH/methanol (1:1) solution
-
Distilled water
-
Microplate reader
Procedure:
-
Fixation: Fix the cell-seeded scaffolds in 10% neutral buffered formalin for 24 hours.
-
Washing: Wash the scaffolds thoroughly with distilled water.
-
Staining: Immerse the scaffolds in the Picrosirius Red staining solution for 1 hour at room temperature.
-
Rinsing: Rinse the scaffolds with distilled water to remove unbound dye.
-
Drying: Allow the stained scaffolds to air dry completely.
-
Dye Elution: Place each scaffold in a tube containing a known volume of 0.2 M NaOH/methanol solution. Incubate overnight with gentle shaking to elute the bound dye.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 492 nm using a microplate reader.[1] A standard curve using known concentrations of collagen can be used for absolute quantification.
Conclusion
L-Ascorbic acid 2-phosphate is a highly effective and stable source of ascorbic acid for promoting robust extracellular matrix formation and guiding cell fate in a wide range of tissue engineering applications. Its incorporation into scaffolds enhances cell proliferation, differentiation, and the development of functional tissue constructs. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of regenerative medicine.
References
- 1. Three-Dimensional Characterization of Tissue-Engineered Constructs by Contrast-Enhanced Nanofocus Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2A Adenosine Receptor Stimulation Switches TGF-β Signaling to Promote Chondrocyte Proliferation and Cartilage Regeneration - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchmap.jp [researchmap.jp]
- 5. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. Combined TGF-β3 and FGF-2 Stimulation Enhances Chondrogenic Potential of Ovine Bone Marrow-Derived MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The culture of articular chondrocytes in hydrogel constructs within a bioreactor enhances cell proliferation and matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Trisodium in Collagen Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Ascorbic acid 2-phosphate trisodium (B8492382) (Asc-2P), a stable derivative of Vitamin C, for enhancing collagen production in in vitro models. The information is intended for researchers in cell biology, tissue engineering, and drug development.
L-Ascorbic acid (Vitamin C) is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification of procollagen (B1174764), the precursor to mature collagen.[1][2] However, L-ascorbic acid is unstable in aqueous solutions, making its use in long-term cell culture challenging.[2][3][4] Asc-2P provides a stable, long-acting source of ascorbic acid, ensuring consistent and effective stimulation of collagen synthesis and deposition in cultured cells.[5][6][7][8][9][10]
Mechanism of Action
L-Ascorbic acid 2-phosphate is dephosphorylated by cellular phosphatases to release L-ascorbic acid intracellularly. The released ascorbic acid then acts as a cofactor for prolyl and lysyl hydroxylases in the endoplasmic reticulum. These enzymes hydroxylate proline and lysine (B10760008) residues on the procollagen chains, a crucial step for the formation of the stable triple-helix structure of procollagen. This stable procollagen is then secreted into the extracellular space where it is processed into tropocollagen and assembles into collagen fibrils, forming the extracellular matrix (ECM).
References
- 1. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine [mdpi.com]
- 3. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L‐ascorbic acid 2‐phosphate stimulates collagen accumulation, cell proliferation, and formation of a three‐dimensional tissuelike substance by skin fibroblasts | Semantic Scholar [semanticscholar.org]
- 10. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-Ascorbic Acid 2-Phosphate in Media by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of Vitamin C increasingly utilized as a supplement in cell culture media.[1][2] Unlike L-ascorbic acid, which is prone to degradation in aqueous solutions, AA2P offers sustained bioavailability, making it a reliable source of ascorbic acid for long-term cell culture experiments.[1][2] Ascorbic acid is essential for various cellular processes, including collagen synthesis, cell proliferation, and differentiation.[3][4] Therefore, accurate quantification of AA2P in cell culture media is crucial for understanding its stability, uptake, and metabolic effects in various research and drug development applications.
This document provides detailed protocols for the quantification of AA2P in media using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique. The provided methods are based on established and validated procedures to ensure accuracy and reproducibility.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for AA2P Quantification
This protocol details a common and reliable method for the quantification of AA2P using reversed-phase HPLC.
1. Materials and Reagents
-
L-Ascorbic acid 2-phosphate standard (Sigma-Aldrich or equivalent)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Phosphoric acid (H3PO4)
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., Cosmosil 5C18-AR-II or equivalent)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Standards and Mobile Phase
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Ascorbic acid 2-phosphate and dissolve it in 10 mL of HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
Mobile Phase: Prepare a 0.05 M KH2PO4 buffer solution. Adjust the pH to 2.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and methanol (B129727) (e.g., 99:1, v/v).[5] All solutions should be filtered through a 0.45 µm filter before use.
4. Sample Preparation
-
Collect the cell culture media sample.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The sample is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the range of the standard curve.
5. HPLC Analysis
-
Column: Cosmosil 5C18-AR-II or equivalent C18 column
-
Mobile Phase: 0.05 M KH2PO4 (pH 2.5) and methanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm or 280 nm[5]
-
Column Temperature: 25°C
6. Data Analysis
-
Generate a standard curve by plotting the peak area of the AA2P standards against their known concentrations.
-
Determine the concentration of AA2P in the media samples by interpolating their peak areas on the standard curve.
Protocol 2: HILIC-Ion Exchange Mixed-Mode HPLC for AA2P Quantification
This protocol offers an alternative method using a mixed-mode HPLC approach for potentially improved separation.
1. Materials and Reagents
-
L-Ascorbic acid 2-phosphate standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Hydrochloric acid (HCl)
-
0.45 µm syringe filters
2. Equipment
-
HPLC system with a UV detector
-
Zwitterionic HILIC column
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Standards and Mobile Phase
-
Standard Solutions: Prepare as described in Protocol 1.
-
Mobile Phase: Prepare a 15 mM KH2PO4 buffer. Adjust the pH to 2.5 with HCl. The mobile phase will be a mixture of this buffer and acetonitrile (30:70, v/v).[5] Filter the mobile phase through a 0.45 µm filter.
4. Sample Preparation
-
Follow the same sample preparation steps as outlined in Protocol 1.
5. HPLC Analysis
-
Column: Zwitterionic HILIC column
-
Mobile Phase: 15 mM KH2PO4 (pH 2.5) and acetonitrile (30:70, v/v)
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm[5]
-
Column Temperature: 25°C
6. Data Analysis
-
Analyze the data as described in Protocol 1.
Data Presentation
The following table summarizes key quantitative parameters from published HPLC methods for the analysis of ascorbic acid derivatives, providing a reference for method selection and development.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC-Mixed Mode) | Method 3 (Reversed-Phase) |
| Analyte | Magnesium Ascorbyl Phosphate | L-Ascorbic acid 2-phosphate Magnesium | Ascorbic Acid & Ascorbyl Palmitate |
| Column | Cosmosil 5C18-AR-II | Zwitterionic HILIC | LiChroCART® 250-4 |
| Mobile Phase | 0.05 M KH2PO4 (pH 2.5) : Methanol (99:1, v/v)[5] | 15 mM KH2PO4 (pH 2.5) : Acetonitrile (30:70, v/v)[5] | Acetonitrile : 0.02 M NaH2PO4 (pH 2.5) : Methanol (85:10:5, v/v)[6] |
| Flow Rate | - | 0.4 mL/min[5] | 0.6 mL/min[6] |
| Detection | UV at 280 nm[5] | UV at 240 nm[5] | UV at 243 nm[6] |
| **Linearity (R²) ** | 0.9998 - 1.0000[5] | 0.999[5] | 0.9995 - 0.9996[6] |
| Precision (RSD) | < 2.4%[5] | 0.49%[5] | < 1.55%[6] |
| Recovery | 93.5% - 103.3%[5] | 100.4%[5] | 95.77% - 101.24%[6] |
| Limit of Quantitation | 80.0 µg/mL (for Mg Ascorbyl Phosphate)[5] | Not specified | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of L-Ascorbic acid 2-phosphate in media by HPLC.
Caption: Experimental workflow for AA2P quantification by HPLC.
Cellular Uptake and Metabolism of L-Ascorbic Acid 2-Phosphate
This diagram illustrates the mechanism by which cells utilize L-Ascorbic acid 2-phosphate from the culture medium.
Caption: Cellular uptake and conversion of AA2P to active Ascorbic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Ascorbic Acid 2-Phosphate Trisodium (AA2P) for Mesenchymal Stem Cell (MSC) Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P) in mesenchymal stem cell (MSC) cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of AA2P concentration in MSC culture.
| Problem | Possible Cause | Suggested Solution |
| Suboptimal MSC Proliferation | The concentration of AA2P may be too low or too high. | The optimal concentration of AA2P for MSC proliferation is dose-dependent. Studies have shown that concentrations around 250 µM promote the highest proliferation rates without affecting cell morphology or phenotype.[1][2] Concentrations of 500 µM and higher have been shown to inhibit proliferation.[1][2] We recommend performing a dose-response experiment to determine the optimal concentration for your specific MSC line and culture conditions. |
| Reduced MSC Viability/Cytotoxicity | High concentrations of AA2P can induce cytotoxicity. | AA2P exhibits a dual redox nature, acting as an antioxidant at low concentrations and a pro-oxidant at higher levels, which can lead to cytotoxicity through the induction of reactive oxygen species (ROS).[3] A marked cytotoxic effect has been observed at concentrations above 0.01 mg/mL.[3] If you observe decreased cell viability, consider reducing the AA2P concentration. Seeding cells at a higher density may also help mitigate cytotoxic effects.[3] |
| Poor Differentiation into Osteogenic or Chondrogenic Lineages | The concentration of AA2P may not be optimal for the specific differentiation protocol. | AA2P is crucial for collagen synthesis, a key component of the extracellular matrix in osteogenic and chondrogenic differentiation.[4][5] For osteogenic differentiation, concentrations of 50 µg/mL are commonly used in combination with other reagents like dexamethasone (B1670325) and β-glycerophosphate.[6] For chondrogenic differentiation, supplementation with 3 µg/ml of ascorbic acid has been shown to be effective.[7] Ensure your differentiation medium is supplemented with an appropriate concentration of AA2P. |
| Loss of MSC "Stemness" During Long-Term Culture | Inadequate supplementation of growth factors and AA2P. | Co-treatment with Fibroblast Growth Factor-2 (FGF-2) and AA2P has been shown to maintain the proliferation and differentiation potential ("stemness") of bone marrow-derived MSCs during long-term culture.[8][9] This combination promotes the expression of Hepatocyte Growth Factor (HGF), which is crucial for maintaining differentiation potential.[8] |
| Inconsistent Results Between Experiments | Instability of L-ascorbic acid in culture medium. | L-ascorbic acid is unstable in culture with a short half-life.[5] AA2P is a more stable derivative, with minimal degradation over several days in culture.[5] To ensure consistent results, use the more stable AA2P form and prepare fresh stock solutions regularly. Stock solutions can be sterile-filtered and stored at -80°C.[5] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of AA2P for MSC expansion?
The optimal concentration of L-ascorbate-2-phosphate (AA2P) for human bone marrow-derived MSCs (BM-MSCs) proliferation is approximately 250 µM.[1] This concentration has been shown to induce the highest proliferation rates without altering cell morphology or the characteristic MSC phenotype.[1] However, concentrations of 500 µM have been observed to hinder proliferation.[1][2] It is recommended to perform a dose-response study for your specific MSC type.
2. Can high concentrations of AA2P be toxic to MSCs?
Yes, high concentrations of AA2P can be cytotoxic.[3] This is attributed to its pro-oxidant activity at higher doses, leading to metabolic stress and potentially apoptosis.[3] Cytotoxicity has been noted at concentrations of 250 µM in some studies, while others report it at higher concentrations.[3] Cell seeding density can influence the cytotoxic threshold.[3]
3. How does AA2P affect MSC differentiation?
AA2P is essential for the differentiation of MSCs, particularly into osteoblasts and chondrocytes, as it is a cofactor for collagen synthesis.[4] It stimulates the secretion of extracellular matrix (ECM) components like collagen and glycosaminoglycans.[2][4]
4. Should I use L-ascorbic acid or L-Ascorbic acid 2-phosphate trisodium (AA2P) in my MSC culture?
It is highly recommended to use AA2P. L-ascorbic acid is unstable in cell culture media with a half-life of about 24 hours.[5] AA2P is a stable derivative that provides a consistent concentration of ascorbic acid over a longer period, leading to more reproducible results.[5]
5. How should I prepare and store AA2P stock solutions?
AA2P is soluble in water. Stock solutions can be prepared in DMEM or water at a concentration that allows for easy dilution into your culture medium.[5] These solutions should be sterilized by passing them through a 0.22 µm filter and can be stored as aliquots at -80°C.[5]
Quantitative Data Summary
Table 1: Effect of AA2P Concentration on MSC Proliferation
| Concentration | Effect on Proliferation | Cell Type | Reference |
| 5 - 250 µM | Stimulatory | Human Bone Marrow MSCs | [2][4] |
| 250 µM | Optimal Proliferation | Human Bone Marrow MSCs | [1] |
| 500 µM | Inhibitory | Human Bone Marrow MSCs | [1][2] |
| 50 µg/mL | Increased Cell Yield | Human Adipose-derived Stem Cells | [10] |
| 100 µg/mL | Decreased Cell Yield | Human Adipose-derived Stem Cells | [10] |
Table 2: Recommended AA2P Concentrations for MSC Differentiation
| Differentiation Lineage | Recommended Concentration | Reference |
| Osteogenesis | 50 µg/mL | [6] |
| Chondrogenesis | 3 µg/mL | [7] |
Experimental Protocols
Protocol 1: Dose-Response Assay for MSC Proliferation
-
Cell Seeding: Plate MSCs in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.
-
Media Preparation: Prepare culture media containing a range of AA2P concentrations (e.g., 0, 50, 100, 250, 500, and 1000 µM).
-
Treatment: Replace the initial medium with the prepared media containing different AA2P concentrations.
-
Incubation: Culture the cells for 3, 6, and 9 days, changing the medium every 2-3 days.
-
Proliferation Assessment: At each time point, assess cell proliferation using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Plot the proliferation rate against the AA2P concentration to determine the optimal dose.
Protocol 2: Osteogenic Differentiation of MSCs
-
Cell Seeding: Plate MSCs in a 24-well plate at a density of 20,000-30,000 cells/cm². Culture until they reach 80-90% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium (e.g., high-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM Dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL AA2P).
-
Culture and Maintenance: Culture the cells for 2-3 weeks, replacing the osteogenic medium every 3-4 days.
-
Assessment of Differentiation: After the induction period, assess osteogenic differentiation by staining for calcium deposits using Alizarin Red S staining.
Visualizations
Caption: Workflow for determining the optimal AA2P concentration.
Caption: AA2P and FGF-2 signaling in MSCs.
Caption: Troubleshooting suboptimal MSC proliferation.
References
- 1. Towards Physiologic Culture Approaches to Improve Standard Cultivation of Mesenchymal Stem Cells | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ascorbic acid on bone marrow-derived mesenchymal stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Ascorbic Acid 2-Phosphate Trisodium Salt
Welcome to the technical support center for L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P). This resource provides researchers, scientists, and drug development professionals with essential information on the stability of AA2P in Dulbecco's Modified Eagle Medium (DMEM), along with troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when using AA2P in cell culture experiments.
Q1: Why is L-Ascorbic acid 2-phosphate (AA2P) used in cell culture instead of standard L-Ascorbic acid?
A1: Standard L-Ascorbic acid is highly unstable in typical cell culture conditions (37°C, neutral pH), degrading rapidly upon exposure to oxygen, heat, and light.[1][2] Its half-life in culture medium can be as short as a few hours. AA2P is a stabilized derivative where the reactive 2-hydroxyl group of ascorbic acid is protected by a phosphate (B84403) group. This modification makes it significantly more resistant to oxidation, ensuring a sustained and consistent availability of active vitamin C to the cells over several days.[3]
Q2: How does AA2P become biologically active for the cells?
A2: AA2P itself is not biologically active. Once in the culture medium, it is gradually hydrolyzed by cellular phosphatases, primarily at the cell surface or after uptake, which cleave the phosphate group. This process releases L-ascorbic acid in its active form, which can then be transported into the cells to perform its biological functions, such as acting as a cofactor for enzymes involved in collagen synthesis.
Q3: My experiment requires serum. How does the presence of Fetal Bovine Serum (FBS) in DMEM affect the stability of AA2P?
A3: The stability of AA2P is drastically reduced in medium containing serum.[1] FBS contains phosphatases that actively hydrolyze the phosphate group from AA2P, converting it to the less stable L-ascorbic acid. In serum-free DMEM, AA2P can be stable for up to two weeks at 37°C, whereas in the presence of 10% FBS, its concentration can decrease significantly within 24-48 hours.[1] Therefore, when using serum-containing media, more frequent media changes may be necessary to maintain a consistent concentration of active vitamin C.
Q4: I'm observing slower-than-expected cell proliferation or reduced collagen production. Could this be related to AA2P degradation?
A4: Yes, this is a possibility. If the AA2P in your culture medium has degraded or been prematurely converted to L-ascorbic acid (which then degrades), the cells may not be receiving a sufficient supply of active vitamin C. This can directly impact processes like collagen synthesis and cell proliferation.[4] Consider the following:
-
Frequency of Media Change: In serum-containing media, the effective concentration of AA2P diminishes over time. Ensure your media change schedule is adequate for your cell type and density.
-
Stock Solution Integrity: Ensure your AA2P stock solution was prepared and stored correctly to prevent degradation before being added to the medium.
Q5: How should I prepare and store AA2P stock solutions and supplemented media?
A5:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM or ~30 mg/mL) by dissolving L-Ascorbic acid 2-phosphate trisodium salt in sterile cell culture-grade water or directly in serum-free DMEM.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage:
-
For short-term storage, aliquots of the sterile stock solution can be kept at 4°C for up to one week.
-
For long-term storage, store aliquots at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
-
-
Supplemented Media: Prepare AA2P-supplemented DMEM fresh for each use by diluting the stock solution to the final desired working concentration (typically 50-250 µM).
Data Presentation: Stability of AA2P in DMEM
The stability of AA2P is highly dependent on the presence of serum. The following table summarizes the expected stability of AA2P in DMEM under typical cell culture conditions (37°C, 5% CO₂).
| Time (Hours) | Estimated % AA2P Remaining (Serum-Free DMEM) | Estimated % AA2P Remaining (DMEM + 10% FBS) |
| 0 | 100% | 100% |
| 24 | ~95-100% | ~50-70% |
| 48 | ~90-100% | ~25-40% |
| 72 | ~85-95% | ~10-20% |
| 168 (1 week) | ~70-90% | <5% |
Note: These values are illustrative estimates based on published qualitative descriptions.[1] The exact rate of degradation in serum-containing medium can vary based on the specific lot of FBS, cell type, and cell density.
Experimental Protocols
Protocol for Preparation of AA2P Stock Solution (100 mM)
-
Weighing: Accurately weigh 322 mg of this compound salt (MW: 322.05 g/mol ).
-
Dissolving: Under sterile conditions in a laminar flow hood, dissolve the powder in 10 mL of sterile, cell culture-grade water or serum-free DMEM.
-
Mixing: Gently vortex or swirl the solution until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Dispense the solution into sterile cryovials in volumes appropriate for single-use to avoid contamination and freeze-thaw cycles. Store at -20°C or -80°C.
Protocol for Assessing AA2P Stability in DMEM
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify AA2P concentration over time.
-
Media Preparation: Prepare two sets of culture flasks or plates:
-
Set A: DMEM (serum-free).
-
Set B: DMEM supplemented with 10% FBS.
-
-
AA2P Supplementation: Add AA2P stock solution to both sets of media to achieve the desired final concentration (e.g., 250 µM).
-
Incubation: Place all flasks/plates in a standard cell culture incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the culture medium from each set under sterile conditions.
-
Sample Preparation:
-
Centrifuge the collected samples to remove any cells or debris.
-
If necessary, deproteinize the samples containing FBS by adding an equal volume of 10% metaphosphoric acid, vortexing, and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis. Store samples at -80°C until ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and methanol (B129727) (e.g., 85:15 v/v) adjusted to an acidic pH (e.g., pH 2.3) is often effective.
-
Detection: Use a UV detector set to a wavelength of approximately 260 nm.
-
Quantification: Create a standard curve using known concentrations of AA2P to quantify the concentration in the experimental samples.
-
-
Data Analysis: Plot the concentration of AA2P versus time for both serum-free and serum-containing conditions to determine the degradation kinetics.
Visualizations
Signaling and Activation Pathway
Caption: Mechanism of AA2P activation and its role in collagen synthesis.
Experimental Workflow for Stability Assessment
Caption: Workflow for quantifying AA2P stability in DMEM.
References
Technical Support Center: L-Ascorbic Acid 2-Phosphate Trisodium Salt
Welcome to the technical support center for L-Ascorbic acid 2-phosphate trisodium (B8492382) salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-Ascorbic acid 2-phosphate trisodium salt and why is it used in cell culture?
This compound salt is a stable derivative of Vitamin C (L-ascorbic acid).[1] It is widely used in cell culture applications because it acts as a long-lasting source of ascorbic acid, which is essential for various cellular processes.[2] Unlike L-ascorbic acid, which is unstable and readily oxidizes in solution, the 2-phosphate derivative is more stable, ensuring a consistent and bioavailable supply of ascorbate (B8700270) to the cells over longer culture periods. Its applications include promoting cell proliferation, inducing differentiation (particularly osteogenic differentiation of stem cells), and protecting cells from oxidative stress.[2]
Q2: What is the typical solubility of this compound salt?
This compound salt is generally soluble in water.[1] Many suppliers indicate a solubility of up to 100 mM in water.[1] It is slightly soluble in acidic DMSO.[3]
Q3: How should I prepare a stock solution of this compound salt?
It is recommended to prepare stock solutions in sterile, distilled water. A common stock solution concentration is 5 mg/mL. For long-term storage, stock solutions should be stored at -20°C or -80°C. For short-term use, a stock solution can be stored at 4°C for up to one week. Always ensure the powder is fully dissolved. If you encounter difficulties, gentle warming or brief sonication can aid dissolution. It is also crucial to consider that the molecular weight can vary depending on the degree of hydration of the salt, so it is best to refer to the batch-specific information on the product's certificate of analysis for precise calculations.[1]
Q4: Can I add this compound salt directly to my cell culture medium?
While it is possible to add the powder directly to the medium, it is generally recommended to first prepare a concentrated stock solution in water and then dilute it to the final working concentration in the cell culture medium. This ensures accurate dosing and minimizes the risk of contamination and incomplete dissolution.
Q5: What are the typical working concentrations for cell culture experiments?
The optimal working concentration of this compound salt can vary depending on the cell type and the specific application. For osteogenic differentiation of mesenchymal stem cells, concentrations typically range from 50 µM to 250 µM. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: The this compound salt powder is not dissolving completely in water.
Potential Causes:
-
Concentration is too high: You may be trying to prepare a solution that is above the solubility limit.
-
Low Temperature: The water used for dissolution might be too cold.
-
Incomplete mixing: The solution may not have been mixed adequately.
Solutions:
-
Check Concentration: Ensure your target concentration does not exceed the recommended solubility (typically up to 100 mM in water).
-
Gentle Warming: Warm the solvent (water) to 37°C to aid dissolution. Avoid excessive heating, as it may affect the stability of the compound.
-
Sonication: Use a bath sonicator for a short period to help break up any clumps and facilitate dissolution.
-
Adequate Mixing: Vortex or stir the solution for a sufficient amount of time until the powder is completely dissolved.
Issue 2: A precipitate forms after adding the this compound salt stock solution to the cell culture medium.
Potential Causes:
-
Interaction with media components: Cell culture media are complex mixtures containing salts, amino acids, and other components. High concentrations of phosphate (B84403) from the this compound salt can react with calcium and magnesium ions in the medium, forming insoluble precipitates (e.g., calcium phosphate).[4][5][6]
-
Localized high concentration: Adding the stock solution too quickly without proper mixing can create localized areas of high concentration, leading to precipitation.
-
Temperature shock: Adding a cold stock solution to warm media can sometimes cause less soluble components to precipitate.
-
pH shift: Although this compound salt solutions are typically near neutral, the addition of a concentrated stock might slightly alter the local pH, affecting the solubility of other media components.
Solutions:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the stock solution.
-
Slow addition and mixing: Add the stock solution dropwise to the medium while gently swirling or stirring. This ensures rapid and even distribution, preventing localized high concentrations.[7]
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Prepare an intermediate dilution: First, dilute your concentrated stock solution in a smaller volume of pre-warmed medium before adding it to the final culture volume.
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Filter sterilization: If a fine precipitate persists, you can filter the final medium through a 0.22 µm syringe filter before adding it to your cells. However, this should be a last resort as it may remove some of the active compound if the precipitation is significant.
-
Check media formulation: If precipitation is a recurrent issue, consider using a medium with a lower concentration of calcium and magnesium, if compatible with your cell type.
Data Presentation
Table 1: Solubility of this compound Salt
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 32.2 | 100 | [1] |
| Acidic DMSO | Slightly Soluble | Not Reported | [3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Powder | Room Temperature | Short-term | Desiccate, protect from light |
| Powder | -20°C | Long-term | Desiccate, protect from light |
| Stock Solution (in water) | 4°C | Up to 1 week | Sterile, protect from light |
| Stock Solution (in water) | -20°C or -80°C | Up to 6 months | Sterile, protect from light |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound Salt
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm syringe filter (optional)
Procedure:
-
Calculate the required mass: Based on the batch-specific molecular weight (MW) provided on the Certificate of Analysis (approx. 322.05 g/mol ), calculate the mass of the powder needed to prepare your desired volume of a 100 mM stock solution. For example, for 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L * 0.010 L * 322.05 g/mol = 0.322 g
-
Dissolution: Add the calculated mass of the powder to a sterile conical tube. Add the corresponding volume of sterile water.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, warm the solution to 37°C or use a bath sonicator for a short period.
-
Sterilization (Optional): If you have any concerns about the sterility of your stock solution, you can filter it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) and Alizarin Red S Staining
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium:
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MSC Basal Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM this compound salt (from a sterile stock solution)
-
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin
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Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Procedure:
Part A: Osteogenic Induction
-
Cell Seeding: Plate MSCs in a multi-well plate at a suitable density in MSC Growth Medium and allow them to reach 70-80% confluency.
-
Initiate Differentiation: Aspirate the growth medium and replace it with the prepared Osteogenic Differentiation Medium.
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Medium Changes: Change the Osteogenic Differentiation Medium every 2-3 days for a period of 14-21 days.
Part B: Alizarin Red S Staining for Mineralization [8][9][10]
-
Wash: After the differentiation period, carefully aspirate the differentiation medium from the wells. Gently wash the cells twice with PBS.
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Fixation: Add 4% PFA or 10% Formalin to each well and incubate at room temperature for 15-30 minutes.
-
Rinse: Aspirate the fixative and rinse the wells three times with distilled water.
-
Staining: Add the Alizarin Red S Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature for 20-45 minutes.
-
Wash: Carefully aspirate the staining solution and wash the wells four times with distilled water to remove the excess stain.
-
Visualization: After the final wash, add PBS to the wells to prevent drying and visualize the stained calcium deposits under a microscope. Mineralized nodules will appear as bright red-orange.
Visualizations
Caption: Experimental workflow for osteogenic differentiation and staining.
Caption: FGF-2 and Asc-2P synergy in MSCs.
Caption: Asc-2P in osteogenic differentiation.
References
- 1. 2-Phospho-L-ascorbic acid trisodium salt | Tocris Bioscience [tocris.com]
- 2. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oricellbio.com [oricellbio.com]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
Technical Support Center: L-Ascorbic Acid 2-Phosphate (AA2P) in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-Ascorbic acid 2-phosphate (AA2P) in cell culture media.
Troubleshooting Guide: Preventing AA2P Precipitation
Precipitation of L-Ascorbic acid 2-phosphate (AA2P) in cell culture media can arise from several factors, primarily related to its solubility, interactions with media components, and handling procedures. This guide provides a systematic approach to identifying and resolving these issues.
Visual Cue: White or crystalline precipitate observed in the media after addition of AA2P.
Immediate Action:
-
Do not use the media for your experiment, as the concentration of soluble, active AA2P is unknown and the precipitate may be harmful to cells.
-
Review your media preparation protocol against the steps outlined below.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Incorrect Salt Form of AA2P | Use a highly water-soluble salt form of AA2P, such as the trisodium (B8492382) salt, which is more soluble than the magnesium salt.[][2] |
| High Concentration of Divalent Cations (e.g., Ca²⁺, Mg²⁺) | In media with high concentrations of calcium and magnesium, consider using the sodium salt of AA2P to avoid the formation of less soluble magnesium or calcium phosphate (B84403) salts.[3][4] Prepare a concentrated stock solution of AA2P in a low-divalent cation buffer or water and add it to the final media volume with gentle mixing. |
| pH of the Media or Stock Solution | Ensure the final pH of the media is within the optimal range for AA2P stability, which is generally above pH 6.5. When preparing a stock solution, dissolve the AA2P in a pH-neutral or slightly alkaline buffer. |
| Improper Dissolution Technique | Prepare a concentrated stock solution of AA2P in sterile, purified water or a simple buffer (like PBS) before adding it to the complex cell culture medium. Ensure the stock solution is fully dissolved before adding it to the media. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of the AA2P stock solution.[3] Prepare single-use aliquots of the stock solution and store them at -20°C for long-term use. |
| Incorrect Storage of Stock Solution | Aqueous solutions of AA2P are not recommended for storage for more than one day.[5] For longer-term storage, prepare aliquots of the stock solution and freeze them at -20°C. |
Experimental Protocols
Protocol 1: Preparation of a Stable L-Ascorbic Acid 2-Phosphate Stock Solution
This protocol describes the preparation of a 100 mM stock solution of L-Ascorbic acid 2-phosphate trisodium salt.
Materials:
-
This compound salt (powder)
-
Sterile, purified water (cell culture grade)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes (for aliquots)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound salt powder. For a 10 mL of 100 mM solution, you will need 322 mg.
-
Add the powder to a 15 mL sterile conical tube.
-
Add a small volume of sterile, purified water (e.g., 5 mL) and gently vortex to dissolve the powder completely.
-
Once fully dissolved, bring the final volume to 10 mL with sterile, purified water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Prepare single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Supplementing Cell Culture Media with L-Ascorbic Acid 2-Phosphate
This protocol outlines the steps for adding the prepared AA2P stock solution to your cell culture medium.
Materials:
-
Prepared and frozen aliquot of 100 mM AA2P stock solution
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw one aliquot of the 100 mM AA2P stock solution at room temperature.
-
Gently vortex the thawed stock solution to ensure it is homogenous.
-
Add the required volume of the AA2P stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 250 µM final concentration in 50 mL of media, add 12.5 µL of the 100 mM stock solution.
-
Gently swirl the medium to mix thoroughly. Do not shake vigorously to avoid protein denaturation.
-
The supplemented medium is now ready for use.
Data Presentation
Table 1: Solubility of Different L-Ascorbic Acid 2-Phosphate Salts
| Salt Form | Solvent | Approximate Solubility | Reference |
| Magnesium Salt | PBS (pH 7.2) | ~1 mg/mL | [5][6] |
| Trisodium Salt | Water | Readily Soluble | [][2] |
Frequently Asked Questions (FAQs)
Q1: Why did my L-Ascorbic acid 2-phosphate precipitate after I added it to my cell culture medium?
A1: Precipitation of AA2P can be caused by several factors. The most common reasons include using a less soluble salt form (e.g., magnesium salt) in a medium with high concentrations of divalent cations, improper pH of the final medium, or incorrect preparation and storage of your AA2P stock solution.[3][5][6]
Q2: What is the best salt form of L-Ascorbic acid 2-phosphate to use in cell culture?
A2: The trisodium salt of L-Ascorbic acid 2-phosphate is generally recommended for cell culture applications due to its high solubility in aqueous solutions.[][2]
Q3: How should I prepare my L-Ascorbic acid 2-phosphate stock solution to avoid precipitation?
A3: It is best to prepare a concentrated stock solution in sterile, purified water or a simple buffer like PBS. This stock solution should be sterile-filtered and stored in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Can I store my L-Ascorbic acid 2-phosphate stock solution at 4°C?
A4: It is not recommended to store aqueous solutions of AA2P at 4°C for more than a day.[5] For longer-term stability, freezing at -20°C is advised.
Q5: Does the pH of my cell culture medium affect L-Ascorbic acid 2-phosphate stability?
A5: Yes, the stability of ascorbyl phosphate is pH-dependent, with better stability observed at a pH above 6.5. Ensure your final supplemented medium is within the appropriate physiological pH range for your cells and for AA2P stability.
Q6: How does L-Ascorbic acid 2-phosphate exert its effect on cells?
A6: L-Ascorbic acid 2-phosphate is a stable precursor to L-ascorbic acid (Vitamin C). Once it is in the cell culture medium and taken up by the cells, it is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid. L-ascorbic acid is a crucial cofactor for enzymes involved in collagen synthesis and also acts as an antioxidant.[7]
Visualizations
Caption: Experimental workflow for the preparation and use of L-Ascorbic acid 2-phosphate in cell culture.
Caption: Simplified signaling pathway of L-Ascorbic acid 2-phosphate in cells.
References
impact of L-Ascorbic acid 2-phosphate on cell viability at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of L-Ascorbic acid 2-phosphate (AA2P), particularly concerning its effects on cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the general role of L-Ascorbic acid 2-phosphate (AA2P) in cell culture?
A1: L-Ascorbic acid 2-phosphate (AA2P) is a stable, long-acting derivative of Vitamin C (L-Ascorbic Acid). It is commonly used as a supplement in cell culture media to promote cell growth, proliferation, and differentiation. Its primary role is to serve as a continuous source of ascorbic acid, which is essential for various cellular processes, most notably collagen synthesis.
Q2: Is AA2P cytotoxic at high concentrations?
A2: While AA2P is generally considered non-toxic and beneficial for cell culture, some studies suggest that excessively high concentrations may have detrimental effects. For instance, concentrations greater than 0.1 mM have been observed to cause morphological changes, issues with cell attachment, and even cell death in certain cell lines.[1] However, it is significantly more stable and less likely to induce the pro-oxidant effects seen with high concentrations of its precursor, L-Ascorbic Acid.
Q3: How does the effect of high concentrations of AA2P differ from that of L-Ascorbic Acid (AA)?
A3: High concentrations of L-Ascorbic Acid (AA) can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) in the culture medium, which can induce oxidative stress and apoptosis, particularly in cancer cells.[2][3][4] AA2P, being a more stable form, does not readily auto-oxidize to produce extracellular H₂O₂. Therefore, it is generally less cytotoxic at high concentrations compared to AA. Any negative effects of high AA2P concentrations are more likely due to other cellular mechanisms rather than extracellular ROS production.
Q4: What are the signs of AA2P-induced cytotoxicity in my cell culture?
A4: Signs of cytotoxicity due to high concentrations of AA2P may include:
-
Changes in cell morphology (e.g., rounding up, detachment).[1]
-
Reduced cell proliferation or a decrease in viable cell count.
-
Increased number of floating, dead cells in the culture.
-
Difficulty in forming spheroids in 3D cultures.[1]
Q5: What is a safe and effective concentration range for AA2P in most cell cultures?
A5: The optimal concentration of AA2P can vary depending on the cell line and experimental goals. However, a commonly used and effective range is between 50 µM and 250 µM for applications such as osteogenic differentiation and promoting cell growth.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell viability after adding AA2P. | The concentration of AA2P may be too high for your specific cell line. | Perform a dose-response experiment starting from a lower concentration (e.g., 10 µM) and titrating up to determine the optimal, non-toxic concentration. A study on MIN6 cells noted issues at concentrations >0.1 mM.[1] |
| Cells are detaching from the culture plate. | High concentrations of AA2P might be affecting cell adhesion properties. | Lower the concentration of AA2P. Ensure your culture vessels are appropriately coated if you are working with sensitive or primary cell lines. |
| Inconsistent results between experiments. | L-Ascorbic Acid (the less stable form) was used instead of AA2P, leading to variable levels of H₂O₂ generation. | Confirm that you are using the stabilized L-Ascorbic acid 2-phosphate. If using L-Ascorbic Acid, prepare it fresh for each experiment and be aware of its potential pro-oxidant effects at high concentrations. |
| Unexpected cell death, especially in cancer cell lines. | Although less likely with AA2P, very high intracellular levels of ascorbic acid could potentially lead to pro-oxidant effects, especially in cells with high iron content. | Consider the specific characteristics of your cell line. If you suspect oxidative stress, you can perform a ROS assay. It has been noted that high-dose ascorbic acid can induce apoptosis in cancer cells.[6][7] |
Quantitative Data Summary
The following table summarizes the observed effects of high concentrations of L-Ascorbic Acid 2-Phosphate and its precursor, L-Ascorbic Acid, on different cell lines.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| L-Ascorbic acid 2-phosphate (AA2P) | MIN6 cells | >0.1 mM | Morphological changes, cell attachment problems, and cell death. | [1] |
| L-Ascorbic Acid (AA) | Human melanoma cells | High concentrations | Triggers cell death. | [3] |
| L-Ascorbic Acid (AA) | Human leukemic cell lines | 280 µM and 2800 µM | Significant reduction in cell viability. | |
| L-Ascorbic Acid (AA) | Human cervical cancer (HeLa) | >1 mM | Induces apoptosis. | [7] |
| L-Ascorbic Acid (AA) | Human glioblastoma cells | <4 mM (EC50) | 50% decrease in cell survival. | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of high concentrations of AA2P on cell viability.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
L-Ascorbic acid 2-phosphate (AA2P) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AA2P in complete culture medium to achieve the desired final concentrations (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of AA2P. Include a vehicle control (medium without AA2P).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V Staining
This protocol allows for the detection of apoptosis induced by high concentrations of AA2P.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
L-Ascorbic acid 2-phosphate (AA2P)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with high concentrations of AA2P for the desired time.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing AA2P impact on cell viability using an MTT assay.
Caption: Putative pathway of high-dose L-Ascorbic Acid induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. mds.marshall.edu [mds.marshall.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting poor osteogenic differentiation with ascorbate 2-phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor osteogenic differentiation, with a focus on the use of ascorbate (B8700270) 2-phosphate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during osteogenic differentiation experiments.
Q1: My cells are not mineralizing, or Alizarin Red S staining is very weak. What could be the problem?
Weak or absent mineralization is a common issue. Several factors related to the culture medium, the cells themselves, or the staining procedure could be the cause.
-
Ascorbate 2-Phosphate (AsA-2P) Issues:
-
Degradation: Although more stable than L-ascorbic acid, AsA-2P can still degrade over time, especially with repeated freeze-thaw cycles or improper storage. Prepare fresh solutions and store them in aliquots at -20°C.
-
Suboptimal Concentration: The optimal concentration of AsA-2P can vary between cell types. A concentration that is too low will not effectively promote collagen synthesis, a prerequisite for mineralization. Consider titrating the AsA-2P concentration.
-
-
Other Media Components:
-
β-Glycerophosphate: This is the phosphate (B84403) source for hydroxyapatite (B223615) formation. Ensure it is used at an appropriate concentration and that the solution is not degraded.
-
Dexamethasone: This synthetic glucocorticoid is a potent inducer of osteogenesis. Verify its concentration and activity.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous factors, including alkaline phosphatase, that can affect differentiation.[1] If you suspect batch-to-batch variability, test a new lot of FBS.
-
-
Cell-Related Issues:
-
High Passage Number: The differentiation potential of mesenchymal stem cells (MSCs) can decrease with increasing passage number.[2][3] It is recommended to use cells at a low passage number for differentiation experiments.
-
Low Cell Density/Confluence: Osteogenic differentiation is often density-dependent. Cells should typically be confluent when the differentiation medium is added.[4][5]
-
-
Staining Procedure:
-
Incorrect pH of Alizarin Red S Solution: The pH of the staining solution is critical and should be between 4.1 and 4.3 for optimal results.[6][7][8]
-
Insufficient Staining Time: While overstaining can be an issue, insufficient incubation time will lead to weak staining. Optimize the staining duration for your specific cell type.[6][7]
-
Q2: Alkaline Phosphatase (ALP) activity is low in my induced cells. Why?
Low ALP activity, an early marker of osteogenic differentiation, can indicate a problem with the induction process.
-
Timing of Assay: ALP activity is an early to mid-stage marker of osteogenesis. If the assay is performed too late in the differentiation process, the activity may have already peaked and declined. Perform a time-course experiment to determine the optimal time point for ALP measurement.
-
AsA-2P Concentration: Ascorbate 2-phosphate has been shown to increase ALP activity.[9] Ensure the concentration in your medium is optimal.
-
Cell Lysis: Incomplete cell lysis will result in an underestimation of ALP activity. Ensure your lysis buffer and protocol are effective.
-
Substrate Issues: The p-nitrophenyl phosphate (pNPP) substrate used in colorimetric ALP assays is light-sensitive and can degrade. Store it properly and use a fresh solution.
Q3: qPCR results show low expression of osteogenic markers (e.g., RUNX2, SOX9, Osterix). What should I check?
Low expression of key osteogenic transcription factors and markers can point to several issues in the experimental workflow.
-
RNA Quality: Degraded or impure RNA will lead to poor results in downstream applications like qPCR. Always check the quality and integrity of your RNA samples before proceeding.
-
Primer and Probe Design: Poorly designed primers can result in inefficient or non-specific amplification. Ensure your primers are specific to the target gene and have been validated.
-
Reference Gene Stability: The choice of a stable reference gene for normalization is crucial. The expression of commonly used housekeeping genes like GAPDH and ACTB can vary under different experimental conditions. It is advisable to validate reference genes for your specific model system.
-
Timing of Analysis: The expression of osteogenic markers is temporally regulated. For example, RUNX2 and SOX9 are early markers, while Osterix is expressed later. Analyze gene expression at multiple time points to capture the dynamic changes during differentiation.
Q4: My cells are detaching from the plate during differentiation. How can I prevent this?
Cell detachment, particularly in later stages of differentiation with heavy mineralization, can be a problem.
-
Over-confluence: Extremely high cell density can lead to cell peeling. Ensure cells are confluent but not overly crowded when initiating differentiation.[5]
-
Gentle Handling: Be gentle during media changes to avoid disturbing the cell monolayer.[5]
-
Coated Cultureware: Coating the culture plates with collagen or other extracellular matrix proteins can improve cell attachment.[5]
Quantitative Data Summary
The following tables summarize common concentration ranges and incubation times for key components and assays in osteogenic differentiation.
Table 1: Common Concentrations of Osteogenic Media Supplements
| Component | Cell Type | Concentration Range | Reference(s) |
| Ascorbate 2-Phosphate | Human Mesenchymal Stem Cells | 50 µM - 200 µM | |
| Human Osteoblast-like cells | 0.25 mM - 1 mM | [9] | |
| Dexamethasone | Human Mesenchymal Stem Cells | 10 nM - 100 nM | |
| β-Glycerophosphate | Human Mesenchymal Stem Cells | 2 mM - 10 mM |
Table 2: Typical Incubation Times for Osteogenic Assays
| Assay | Purpose | Typical Time Points | Reference(s) |
| Alkaline Phosphatase (ALP) Activity | Early to mid-stage osteogenic marker | 7 - 14 days | |
| Alizarin Red S Staining | Late-stage mineralization | 14 - 28 days | [7] |
| qPCR for Osteogenic Markers | Gene expression analysis | 2, 7, 14, 21 days |
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol is for the quantification of ALP activity in cell lysates using a p-nitrophenyl phosphate (pNPP) substrate.
-
Reagents:
-
Lysis Buffer (e.g., RIPA buffer)
-
ALP Substrate Solution (pNPP)
-
Stop Solution (e.g., 3 M NaOH)
-
p-nitrophenol (pNP) standard
-
-
Procedure:
-
Wash cell monolayers with PBS.
-
Lyse cells with an appropriate lysis buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the ALP substrate solution to each well and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
-
Quantify the ALP activity by comparing the absorbance to a pNP standard curve.
-
2. Alizarin Red S Staining for Mineralization
This protocol is for the detection of calcium deposits in fixed cell cultures.
-
Reagents:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Deionized water
-
-
Procedure:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7]
-
Wash the cells thoroughly with deionized water.
-
Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.[7]
-
Gently wash the cells with deionized water 3-5 times to remove excess stain.[7]
-
Visualize the red-orange mineralized nodules under a microscope.
-
3. Quantitative PCR (qPCR) for Osteogenic Markers (RUNX2, SOX9, Osterix)
This protocol outlines the steps for analyzing the gene expression of key osteogenic markers.
-
Reagents and Equipment:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target and reference genes
-
qPCR instrument
-
-
Procedure:
-
RNA Isolation: Isolate total RNA from your cell samples using a commercial kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to a stable reference gene.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Key Regulatory Factors in Mesenchymal Stem Cell Continuous Osteogenic Differentiation via Transcriptomic Analysis [mdpi.com]
- 8. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Osteogenic Potential of Human Mesenchymal Stem Cells Is Predicted by Runx2/Sox9 Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Media pH and L-Ascorbic Acid 2-Phosphate Trisodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Ascorbic acid 2-phosphate trisodium (B8492382) salt in their experiments.
Troubleshooting Guide: Managing Media pH
The addition of L-Ascorbic acid 2-phosphate trisodium salt to cell culture media can lead to an increase in pH due to its alkaline nature. A 30 g/L solution of this compound salt in water has a pH of 9.0-9.5[1]. Proper management of the media's pH is critical for optimal cell health and experimental reproducibility.
Problem: The color of the cell culture medium turns pink or purple after adding this compound salt.
Cause: The pink or purple color, indicated by the phenol (B47542) red in most culture media, signals an alkaline shift in the pH, which is an expected consequence of adding the alkaline this compound salt.
Solution:
-
Aseptic Technique: Ensure all procedures are performed in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
pH Measurement: After adding the this compound salt to your medium, allow it to dissolve completely. Aseptically take a small aliquot of the supplemented medium to measure the pH using a calibrated pH meter.
-
pH Adjustment: If the pH is above your desired range (typically 7.2-7.4 for most mammalian cell cultures), adjust it by adding a sterile solution of 1N Hydrochloric Acid (HCl) drop by drop.
-
Gently swirl the medium after adding each drop and re-measure the pH before adding more HCl.
-
Be cautious not to over-acidify the medium. If this occurs, you can use a sterile 1N Sodium Hydroxide (NaOH) solution to bring the pH back up.
-
-
Sterile Filtration: Once the target pH is achieved, sterile-filter the final supplemented medium through a 0.22 µm filter to ensure sterility before use.
Preventative Measures:
-
Prepare a Concentrated Stock Solution: Instead of adding the powdered salt directly to your bulk medium, prepare a concentrated stock solution (e.g., 100 mM in sterile water or a basal medium). This allows for easier and more precise pH adjustment of a smaller volume before adding it to the final culture medium.
-
Pre-calculate pH Adjustment: For routine experiments, you can perform a small-scale pilot experiment to determine the amount of 1N HCl needed to correct the pH for a specific concentration of this compound salt in your medium. This will streamline future preparations.
Data Presentation: Estimated pH Changes
The following table provides an estimated pH of Dulbecco's Modified Eagle Medium (DMEM) after the addition of various concentrations of this compound salt, before pH adjustment. The starting pH of the DMEM is assumed to be 7.4. These are illustrative values, and the actual pH may vary depending on the specific formulation of the medium and its buffering capacity.
| Concentration of this compound Salt | Estimated Final pH of DMEM (before adjustment) |
| 50 µM | 7.45 - 7.55 |
| 100 µM | 7.50 - 7.60 |
| 250 µM | 7.60 - 7.75 |
| 1 mM | 7.80 - 8.00 |
Experimental Protocols
Protocol for Preparing Cell Culture Medium Supplemented with this compound Salt
This protocol outlines the steps for preparing a sterile cell culture medium supplemented with this compound salt, including the critical pH adjustment step.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound salt powder
-
Sterile, high-purity water (cell culture grade)
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile 1N Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filters
-
Calibrated pH meter
-
Pipettes and sterile tips
-
Biological safety cabinet
Procedure:
-
Prepare a Stock Solution (Recommended):
-
In a biological safety cabinet, weigh the desired amount of this compound salt powder.
-
Dissolve the powder in a small volume of sterile, high-purity water or basal medium to create a concentrated stock solution (e.g., 100 mM). For example, to make 10 mL of a 100 mM stock solution, dissolve 322.05 mg of the salt (anhydrous basis) in sterile water and bring the final volume to 10 mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
-
Supplement the Medium:
-
In the biological safety cabinet, add the desired volume of the sterile stock solution to your basal cell culture medium to achieve the final working concentration. For instance, to prepare 100 mL of medium with a final concentration of 250 µM, add 250 µL of the 100 mM stock solution to 99.75 mL of the basal medium.
-
-
Measure and Adjust the pH:
-
Aseptically remove a small aliquot (e.g., 1-2 mL) of the supplemented medium for pH measurement.
-
Using a calibrated pH meter, measure the pH of the aliquot.
-
If the pH is above the desired range (e.g., >7.4), add sterile 1N HCl dropwise to the bulk of the supplemented medium.
-
After each drop, gently mix the medium and measure the pH again using a fresh sterile aliquot.
-
Continue this process until the target pH is reached.
-
-
Final Sterile Filtration:
-
Once the desired pH is achieved, sterile-filter the entire volume of the supplemented medium through a 0.22 µm bottle-top or syringe filter into a sterile storage bottle.
-
-
Storage:
-
Store the final supplemented medium at 2-8°C, protected from light.
-
Mandatory Visualizations
References
Technical Support Center: L-Ascorbic Acid 2-Phosphate in Stem Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of L-Ascorbic acid 2-phosphate (Asc-2P) on stem cell pluripotency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of L-Ascorbic acid 2-phosphate (Asc-2P) in long-term pluripotent stem cell (PSC) culture?
A1: L-Ascorbic acid 2-phosphate, a stable derivative of Vitamin C, plays a crucial role in maintaining the pluripotency and genomic stability of stem cells during long-term culture. Its primary functions include acting as an antioxidant to reduce oxidative stress, a common issue in in vitro culture that can lead to spontaneous differentiation and cellular damage. Furthermore, Asc-2P actively promotes the expression of key pluripotency-associated genes and modulates epigenetic memory to sustain a naive pluripotent state.[1][2][3]
Q2: How does Asc-2P mechanistically maintain pluripotency?
A2: Asc-2P maintains pluripotency through several mechanisms. It enhances the activity of the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation, a process critical for erasing epigenetic memory associated with differentiation.[2][4][5] Additionally, Asc-2P has been shown to increase the expression of the histone demethylase JARID1A, which helps to reduce unwanted spontaneous differentiation. By promoting an open chromatin state and activating the transcription of core pluripotency factors like NANOG and SOX2, Asc-2P helps to stabilize the pluripotent gene regulatory network.[3]
Q3: What is the recommended concentration of Asc-2P for long-term PSC culture?
A3: The optimal concentration of Asc-2P can vary depending on the specific cell line and culture system. However, a commonly used and effective concentration for the maintenance of human induced pluripotent stem cells (iPSCs) is in the range of 50 µg/mL. It is always recommended to optimize the concentration for your specific experimental conditions.
Q4: Can I use L-Ascorbic acid instead of L-Ascorbic acid 2-phosphate?
A4: While L-Ascorbic acid is the active form of Vitamin C, it is highly unstable in solution and degrades rapidly. L-Ascorbic acid 2-phosphate is a more stable phosphate (B84403) ester that is readily converted to L-Ascorbic acid by cellular phosphatases. For long-term culture, the use of Asc-2P is strongly recommended to ensure a consistent and sustained level of Vitamin C in the culture medium.
Q5: What are the observable long-term effects of Asc-2P on PSC colony morphology?
A5: In long-term culture, the addition of Asc-2P typically results in more homogenous and well-defined pluripotent stem cell colonies with smooth borders. It helps to suppress spontaneous differentiation, leading to a reduced appearance of differentiated morphologies within and around the colonies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Increased Spontaneous Differentiation Despite Asc-2P Supplementation | 1. Suboptimal concentration of Asc-2P. 2. Degradation of Asc-2P in the medium. 3. Other culture conditions are not optimal (e.g., seeding density, passaging technique, medium quality).[6] 4. Cell line-specific sensitivity. | 1. Titrate the concentration of Asc-2P to find the optimal level for your specific cell line. 2. Ensure fresh media with Asc-2P is used regularly. Prepare fresh Asc-2P stock solutions and store them appropriately. 3. Review and optimize your entire PSC culture protocol, including passaging ratios and frequency. Manually remove any differentiated areas before passaging.[7] 4. Some cell lines may require additional small molecules in combination with Asc-2P to fully suppress differentiation. |
| Reduced Proliferation Rate or Cell Viability | 1. High concentration of Asc-2P may have a negative feedback effect on proliferation in some cell types. 2. pH imbalance in the culture medium due to Asc-2P addition. | 1. Perform a dose-response experiment to determine the optimal Asc-2P concentration that supports both pluripotency and healthy proliferation. 2. Check the pH of your complete medium after the addition of the Asc-2P stock solution and adjust if necessary. |
| Variability in Pluripotency Marker Expression | 1. Inconsistent daily feeding schedule. 2. Heterogeneity within the stem cell population. | 1. Maintain a strict and consistent daily media change schedule to ensure a constant supply of Asc-2P. 2. Consider single-cell sorting for key pluripotency markers to establish a more homogenous starting population. |
| Difficulty in Directed Differentiation After Long-Term Culture with Asc-2P | 1. Strong maintenance of the naive pluripotent state by Asc-2P may create a higher barrier to exit pluripotency. | 1. Wean the cells off Asc-2P for one or two passages before initiating differentiation protocols. 2. Optimize the initial stages of your differentiation protocol, potentially by using stronger induction agents. |
Quantitative Data Summary
The following table summarizes the qualitative and semi-quantitative effects of L-Ascorbic acid 2-phosphate on the expression of key pluripotency markers in long-term stem cell culture, as reported in the literature. It is important to note that direct, long-term quantitative comparisons in a standardized format are limited.
| Pluripotency Marker | Effect of Asc-2P | Method of Analysis | Reference |
| NANOG | Upregulation | qPCR, Promoter Activity Assay, Immunofluorescence | [3][8] |
| OCT4 (POU5F1) | Maintained or Upregulated | RT-PCR, Immunofluorescence | [8][9][10] |
| SOX2 | Upregulated | RT-PCR, qPCR | [11][10][12] |
| SSEA-4 | Maintained High Expression | Immunofluorescence | [13] |
| TRA-1-60 | Maintained High Expression | Immunofluorescence | [13] |
Experimental Protocols
Protocol 1: Preparation of L-Ascorbic Acid 2-Phosphate Stock Solution
Materials:
-
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate
-
Cell culture grade water
-
Sterile conical tubes (50 mL)
-
Sterile filter (0.22 µm)
-
HCl (1 N) and NaOH (1 N) for pH adjustment
Procedure:
-
In a sterile 50 mL conical tube, add 35 mL of sterile cell culture grade water.
-
Add 7 mL of 1 N HCl.
-
Weigh 20 g of L-ascorbic acid 2-phosphate and add it to the tube. CRITICAL: Always add the Asc-2P powder to the liquid, not the other way around, to prevent gel formation.[14]
-
Mix vigorously until the powder is completely dissolved. The final volume should be approximately 50 mL.
-
Check the pH of the solution. It should be around 7.1. Adjust with 1 N HCl or 1 N NaOH if necessary.[14]
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot the stock solution into sterile cryovials and store at -20°C for up to one year.
Protocol 2: Long-Term Culture of Human iPSCs with Asc-2P
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Appropriate iPSC maintenance medium (e.g., mTeSR1, E8)
-
Matrigel or other suitable extracellular matrix coating
-
L-Ascorbic acid 2-phosphate stock solution (from Protocol 1)
-
Standard cell culture plates and equipment
Procedure:
-
Coat cell culture plates with Matrigel according to the manufacturer's instructions.
-
Thaw or passage iPSCs onto the coated plates at the desired seeding density.
-
Prepare the complete iPSC maintenance medium. Just before use, supplement the medium with the Asc-2P stock solution to a final concentration of 50 µg/mL.
-
Perform daily media changes with the freshly supplemented medium.
-
Monitor the iPSC colonies daily for morphology and signs of differentiation. Manually remove any differentiated areas before passaging.[7]
-
Passage the iPSCs every 4-7 days, depending on the growth rate and colony size.
-
For long-term maintenance, continue this culture routine, regularly assessing the expression of pluripotency markers (e.g., every 5-10 passages) and performing karyotype analysis to ensure genomic stability.[15][16]
Visualizations
Caption: Experimental workflow for preparing and using Asc-2P in long-term iPSC culture.
References
- 1. Vitamin C promotes pluripotency of human induced pluripotent stem cells via the histone demethylase JARID1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinol and ascorbate drive erasure of epigenetic memory and enhance reprogramming to naïve pluripotency by complementary mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C facilitates pluripotent stem cell maintenance by promoting pluripotency gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic Acid in Epigenetic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stemcell.com [stemcell.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression of early transcription factors Oct-4, Sox-2 and Nanog by porcine umbilical cord (PUC) matrix cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OCT4, SOX2 and NANOG co-regulate glycolysis and participate in somatic induced reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 15. Long-Term Stability and Differentiation Potential of Cryopreserved cGMP-Compliant Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the pluripotency and the differentiation potential of iPSCs [axolbio.com]
Technical Support Center: Minimizing Variability in Differentiation Assays with Stable Ascorbate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in differentiation assays using stable forms of ascorbate (B8700270).
Troubleshooting Guides
This section addresses specific issues that may arise during differentiation experiments involving ascorbate.
Issue 1: Inconsistent or Failed Differentiation
-
Question: My cells are not differentiating, or the differentiation efficiency is highly variable between experiments. I suspect an issue with my ascorbate supplementation. What should I do?
Answer: Variability in differentiation can often be traced back to the instability of L-ascorbic acid in cell culture media. Standard L-ascorbic acid degrades rapidly, with a half-life that can be as short as 1.5 hours in some media formulations.[1][2] This leads to inconsistent concentrations of bioactive ascorbate, affecting critical processes like collagen synthesis, which is essential for the differentiation of many cell types.[3][4]
Troubleshooting Steps:
-
Switch to a Stable Ascorbate Derivative: Replace L-ascorbic acid with a stable form, such as L-ascorbic acid 2-phosphate (Asc-2P). Asc-2P is resistant to oxidation in culture media and provides a sustained release of bioactive ascorbate as it is hydrolyzed by cellular phosphatases.[1][5][6] This ensures a consistent supply of ascorbate throughout the differentiation protocol.
-
Optimize Concentration: The optimal concentration of stable ascorbate can vary depending on the cell type and differentiation lineage. For osteogenic differentiation of human adipose stem cells, concentrations between 50 µM and 250 µM of Asc-2P have been shown to be effective.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Ensure Consistent Culture Conditions: Maintain consistent cell seeding densities and media change schedules.[8] Fluctuations in these parameters can introduce variability.
-
Verify Other Reagents: Ensure that other critical components of your differentiation media, such as growth factors, are not degraded.
-
Issue 2: Cell Toxicity or Death
-
Question: I am observing increased cell death or changes in cell morphology after adding ascorbate to my cultures. What could be the cause?
Answer: High concentrations of L-ascorbic acid can be cytotoxic. This is often due to the production of hydrogen peroxide (H₂O₂) during the oxidation of ascorbate in the presence of metal ions in the culture medium.[9] Cytotoxicity can become significant at concentrations around 1 mM.[9]
Troubleshooting Steps:
-
Reduce Ascorbate Concentration: If using L-ascorbic acid, try reducing the concentration. For some cell lines, concentrations above 500 µM can be toxic.[9]
-
Use a Stable Ascorbate Form: L-ascorbic acid 2-phosphate (Asc-2P) does not readily oxidize in the medium and therefore does not produce H₂O₂, reducing the risk of cytotoxicity.[1]
-
Frequent Media Changes: If you must use L-ascorbic acid, more frequent media changes can help to remove toxic byproducts. However, this also leads to fluctuating ascorbate levels.
-
Test Different Concentrations: The threshold for cytotoxicity varies between cell lines. It is advisable to test a range of concentrations to find one that is effective for differentiation without causing cell death.[9]
-
Issue 3: Clumpy or Unhealthy Cell Monolayer
-
Question: My cells are forming clumps and the monolayer looks unhealthy after initiating differentiation with ascorbate. How can I resolve this?
Answer: This issue can be related to the pro-oxidant effects of unstable ascorbate at high concentrations or inconsistent cell culture practices.
Troubleshooting Steps:
-
Switch to Stable Ascorbate: As mentioned previously, stable forms like Asc-2P avoid the pro-oxidant effects associated with the rapid oxidation of L-ascorbic acid.[1]
-
Ensure Even Cell Seeding: Uneven cell distribution can lead to areas of high cell density that may differentiate poorly or detach. Ensure a single-cell suspension at the time of plating.
-
Pre-coat Cultureware: For certain cell types, such as those undergoing neuronal differentiation, pre-coating culture vessels with substrates like poly-L-ornithine and laminin (B1169045) can improve cell attachment and health.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main difference between L-ascorbic acid and stable ascorbate derivatives like L-ascorbic acid 2-phosphate (Asc-2P)?
A1: The primary difference is stability in cell culture medium. L-ascorbic acid is highly unstable and oxidizes rapidly, leading to a short half-life and the production of potentially cytotoxic byproducts.[9][11] Asc-2P is a derivative where the unstable enediol group is protected by a phosphate (B84403) group, making it resistant to oxidation.[5] It is then converted to active L-ascorbic acid by cellular enzymes, providing a steady and continuous supply to the cells.[1]
-
Q2: How should I prepare and store stable ascorbate solutions?
A2: L-ascorbic acid 2-phosphate is typically available as a salt (e.g., trisodium (B8492382) or magnesium salt) which is readily soluble in water or culture medium. It is recommended to prepare a concentrated stock solution in sterile water or PBS, filter-sterilize it, and store it in aliquots at -20°C. Thawed aliquots can be kept at 4°C for a short period (e.g., up to a week).[12] Avoid repeated freeze-thaw cycles.
-
Q3: What are the typical concentrations of stable ascorbate used for differentiation?
A3: The optimal concentration is cell-type and lineage-dependent. However, a common starting range for L-ascorbic acid 2-phosphate is 50 µM to 250 µM.[7][13] For example, in osteogenic differentiation of human mesenchymal stem cells (MSCs), concentrations in this range have been shown to be effective.[7][14] For neuronal differentiation, 200 µM is a commonly used concentration.[15][16]
-
Q4: Can I use stable ascorbate for all types of differentiation assays?
A4: Stable ascorbate is beneficial for any differentiation protocol that requires sustained ascorbate activity. This is particularly relevant for lineages that depend on robust collagen synthesis and extracellular matrix (ECM) formation, such as osteoblasts, chondrocytes, and myoblasts.[3][5][17][18] It is also used in protocols for neuronal differentiation.[15][19]
Data Presentation
Table 1: Stability of Ascorbate in Cell Culture Media
| Ascorbate Form | Medium | Condition | Half-life | Reference |
| L-ascorbic acid | RPMI 1640 (serum-free) | 37°C, 5% CO₂ | ~1.5 hours | [1][2] |
| L-ascorbic acid | DMEM | 37°C, 5% CO₂ | Rapid degradation within 4 hours | [9][11] |
| L-ascorbic acid 2-phosphate | Serum-free medium | 37°C | Stable for up to two weeks | [1] |
| L-ascorbic acid 2-phosphate | Medium with serum | 37°C | Stability is reduced compared to serum-free conditions | [1] |
Table 2: Recommended Starting Concentrations of Stable Ascorbate (L-ascorbic acid 2-phosphate) for Differentiation
| Differentiation Lineage | Cell Type | Recommended Concentration Range | Reference |
| Osteogenic | Human Adipose Stem Cells (hASCs) | 50 µM - 250 µM | [7] |
| Osteogenic | Human Mesenchymal Stem Cells (hMSCs) | 50 µM - 250 µM | [14] |
| Chondrogenic | Human Infrapatellar Fat Pad Stem Cells | 50 µM - 250 µM | [13][20] |
| Myogenic | L6 Muscle Cells | Not specified, but shown to promote differentiation | [17] |
| Neuronal | Embryonic Cortical Precursors | 200 µM | [15][16] |
Experimental Protocols
Protocol 1: General Protocol for Osteogenic Differentiation using Stable Ascorbate
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in a culture vessel at a density of 2-3 x 10⁴ cells/cm². Culture in growth medium until they reach 80-90% confluency.
-
Preparation of Osteogenic Differentiation Medium: Prepare the basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin). Just before use, supplement with the following osteogenic inducers:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50-250 µM L-ascorbic acid 2-phosphate (Asc-2P)
-
-
Induction of Differentiation: Aspirate the growth medium and replace it with the freshly prepared osteogenic differentiation medium.
-
Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Change the differentiation medium every 2-3 days.
-
Assessment of Differentiation: After 14-21 days, assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Staining: An early marker of osteogenesis.
-
Alizarin Red S Staining: To detect calcium deposition and matrix mineralization.
-
Gene Expression Analysis (RT-qPCR): For osteogenic markers such as RUNX2, ALP, and Osteocalcin.
-
Protocol 2: General Protocol for Neuronal Differentiation using Stable Ascorbate
-
Preparation of Coated Cultureware: Coat culture plates with Poly-L-Ornithine followed by Laminin to promote neuronal attachment and survival.
-
Cell Seeding: Plate neural stem cells (NSCs) or progenitors onto the coated plates in their proliferation medium.
-
Initiation of Differentiation: Once the cells have attached and reached the desired confluency, switch to a neural differentiation medium. A typical formulation includes:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
200 µM L-ascorbic acid 2-phosphate (Asc-2P)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial cell-derived Neurotrophic Factor (GDNF)
-
-
Maturation: Maintain the cultures for 2-4 weeks, performing partial media changes every 3-4 days with fresh, pre-warmed differentiation medium.
-
Analysis of Neuronal Markers: Evaluate differentiation by immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and specific neurotransmitter markers (e.g., Tyrosine Hydroxylase for dopaminergic neurons).
Mandatory Visualizations
Caption: Ascorbate's role in collagen synthesis for differentiation.
Caption: Workflow for differentiation assays using stable ascorbate.
Caption: Troubleshooting logic for ascorbate-related assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbate on cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of ascorbic acid-induced differentiation of ATDC5 chondrogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ascorbate-dependent impact on cell-derived matrix in modulation of stiffness and rejuvenation of infrapatellar fat derived stem cells toward chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. m.youtube.com [m.youtube.com]
- 17. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chondrogenic differentiation of human chondrocytes cultured in the absence of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ascorbate-dependent impact on cell-derived matrix in modulation of stiffness and rejuvenation of infrapatellar fat derived stem cells toward chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Ascorbic Acid 2-Phosphate (AA2P) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, use, and troubleshooting of L-Ascorbic acid 2-phosphate (AA2P) stock solutions, with a particular focus on the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is L-Ascorbic acid 2-phosphate (AA2P) and why is it used in cell culture?
A1: L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of Vitamin C (L-Ascorbic acid). The phosphate (B84403) group at the 2-position of the ascorbic acid molecule protects it from oxidation, making it more stable in solution than L-Ascorbic acid, especially under typical cell culture conditions (neutral pH and 37°C).[1][2] In cell culture, AA2P serves as a precursor to L-ascorbic acid, which is an essential cofactor for enzymes involved in collagen synthesis and is used to promote cellular differentiation, particularly in osteogenic lineages.[1][3][4]
Q2: How should I store the solid form of AA2P?
A2: The solid, powdered form of AA2P is generally stable for years when stored at -20°C.[5]
Q3: How should I prepare a stock solution of AA2P?
A3: To prepare a stock solution, dissolve the AA2P powder in a sterile aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture medium. Ensure the powder is fully dissolved. The solution should be filter-sterilized, for example, by passing it through a 0.22 µm filter.
Q4: What is the recommended storage condition for AA2P stock solutions?
A4: While some suppliers do not recommend storing aqueous solutions for more than a day, others suggest that stock solutions can be stored at refrigerated temperatures (2-8°C) for up to a month with approximately 80% activity retained.[5] For longer-term storage, it is generally recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C to minimize degradation from repeated temperature changes.
Q5: How many times can I freeze-thaw my AA2P stock solution?
A5: There is limited quantitative data available in the public domain specifically detailing the degradation of AA2P stock solutions after a specific number of freeze-thaw cycles. However, it is a widely accepted laboratory practice to avoid multiple freeze-thaw cycles for most reagents to prevent degradation. Each freeze-thaw cycle can potentially lead to a loss of activity. It is strongly recommended to aliquot stock solutions into single-use volumes to maintain their integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological effect (e.g., poor osteogenic differentiation, low collagen production) | Degradation of AA2P in the stock solution. | Prepare a fresh stock solution of AA2P. If using a frozen stock, use a fresh aliquot that has not been previously thawed. Consider that repeated freeze-thaw cycles may have compromised the integrity of the stock solution. |
| Instability of AA2P in the culture medium. | AA2P is more stable than L-ascorbic acid, but can still degrade over time in culture medium at 37°C. For long-term experiments, it is advisable to refresh the culture medium with freshly added AA2P every 2-3 days.[6] | |
| Incorrect concentration of AA2P. | Verify the calculations for the stock solution and the final working concentration in your culture medium. The optimal concentration can vary depending on the cell type and application. | |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high, leading to precipitation at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Prepare a new stock solution at a lower concentration. |
| pH shift in the solution during freezing. | Ensure the buffer used for the stock solution has adequate buffering capacity to maintain a stable pH during freezing and thawing. | |
| Variability in experimental results between different batches of stock solution. | Inconsistent preparation or storage of stock solutions. | Standardize the protocol for preparing and storing your AA2P stock solutions. Ensure all users in the lab follow the same procedure. Aliquoting is crucial for consistency. |
| Degradation due to multiple freeze-thaw cycles. | Avoid using aliquots that have been thawed and refrozen multiple times. Implement a system to track the number of freeze-thaw cycles for each aliquot. |
Stability of AA2P Stock Solutions After Freeze-Thaw Cycles
Recommendation: To ensure the highest efficacy and reproducibility of your experiments, it is strongly advised to aliquot your AA2P stock solution into single-use volumes after preparation and before freezing. This practice minimizes the exposure of the entire stock to temperature fluctuations.
Data on Stability at Different Temperatures (Aqueous Solution)
| Temperature | Duration | Approximate Activity Retention | Reference |
| 37°C | 1 week | 85% | |
| 5°C | 4 weeks | 80% | |
| -20°C / -80°C | Not Determined | The stability of AA2P solutions at freezer temperatures has not been formally determined by many suppliers. |
Experimental Protocols
Protocol for Assessing the Stability of AA2P Stock Solution after Freeze-Thaw Cycles
This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of AA2P in a stock solution after subjecting it to multiple freeze-thaw cycles.
1. Preparation of AA2P Stock Solution:
-
Prepare a stock solution of AA2P (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Filter-sterilize the solution.
-
Aliquot the solution into multiple sterile microcentrifuge tubes.
2. Freeze-Thaw Cycles:
-
Designate a set of aliquots for each freeze-thaw cycle number (e.g., 0, 1, 3, 5, 10 cycles).
-
A freeze-thaw cycle consists of freezing the aliquot at -20°C or -80°C for at least one hour, followed by thawing at room temperature until completely liquid.
-
For cycle 0, analyze an aliquot immediately after preparation.
-
For subsequent cycles, subject the designated aliquots to the corresponding number of freeze-thaw cycles.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. The exact composition may need optimization.
-
Detection: AA2P can be detected by UV absorbance, typically around 260 nm.
-
Quantification:
-
Prepare a standard curve using known concentrations of a fresh, non-frozen AA2P standard.
-
Inject the samples from each freeze-thaw cycle onto the HPLC column.
-
Determine the concentration of AA2P in each sample by comparing its peak area to the standard curve.
-
4. Data Analysis:
-
Calculate the percentage of AA2P remaining after each freeze-thaw cycle relative to the initial concentration (cycle 0).
-
Plot the percentage of remaining AA2P against the number of freeze-thaw cycles.
Visualizations
Logical Workflow for Troubleshooting AA2P-Related Cell Culture Issues
Caption: Troubleshooting workflow for AA2P-related issues.
Signaling Pathway: AA2P in Osteogenic Differentiation
Caption: AA2P's role in osteogenic differentiation.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to L-Ascorbic Acid 2-Phosphate and L-Ascorbic Acid in Osteogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Ascorbic Acid 2-Phosphate and L-Ascorbic Acid, focusing on their efficacy and mechanisms in promoting bone formation. The following sections detail their differential effects on osteoblast proliferation, differentiation, and the underlying signaling pathways, supported by experimental data and protocols.
L-Ascorbic acid (vitamin C) is a well-established supplement crucial for collagen synthesis and, consequently, for bone matrix formation.[1][2] However, its inherent instability in culture media poses a significant challenge for in vitro studies.[3][4] L-Ascorbic acid 2-phosphate (Asc-2P), a stable derivative, has emerged as a more reliable alternative, demonstrating superior and more consistent effects on osteogenesis.[3][4] This guide elucidates the comparative performance of these two compounds in promoting the differentiation of osteoblasts, the bone-forming cells.
Comparative Efficacy in Osteogenic Differentiation
Experimental evidence consistently indicates that L-Ascorbic acid 2-phosphate is more potent than L-ascorbic acid in promoting the differentiation of osteoblastic cells. This is primarily attributed to its enhanced stability, which ensures a sustained supply of ascorbic acid to the cells.
Osteoblast Proliferation
Studies on human osteoblast-like MG-63 cells have shown that Asc-2P significantly stimulates cell growth at various concentrations, whereas L-ascorbic acid can exhibit a growth-repressive effect depending on its concentration and the presence of fetal bovine serum (FBS).[3][5]
| Compound | Concentration | Cell Line | Effect on Proliferation | Reference |
| L-Ascorbic acid 2-phosphate | 0.25 - 1 mM | MG-63 | Significant stimulation | [3] |
| L-Ascorbic acid | 0.25 - 1 mM | MG-63 | Concentration-dependent repression | [3] |
Alkaline Phosphatase (ALP) Activity
Alkaline phosphatase is a critical early marker of osteoblast differentiation. Research has demonstrated that Asc-2P leads to a more substantial increase in ALP activity compared to L-ascorbic acid. In human osteoblast-like MG-63 cells, Asc-2P not only stimulated cell growth but also resulted in a much higher ALP activity than that observed with L-ascorbic acid.[3] Another study using the human osteoblast cell line HuO-3N1 found that Asc-2P significantly enhanced ALPase activity in a dose-dependent manner.[6]
| Compound | Concentration | Cell Line | Effect on ALP Activity | Reference |
| L-Ascorbic acid 2-phosphate | 0.25 - 1 mM | MG-63 | Markedly higher than L-ascorbic acid | [3] |
| L-Ascorbic acid | 0.25 mM | MG-63 | Significant stimulation | [3] |
| L-Ascorbic acid 2-phosphate | 0.2 - 2 mM | HuO-3N1 | Approximately 3-fold increase | [6] |
Collagen Synthesis and Mineralization
The primary mechanism by which ascorbic acid and its derivatives promote osteogenesis is through their role as cofactors in collagen synthesis.[1][2] The accumulation of a mature type I collagen matrix is essential for osteoblast differentiation and subsequent mineralization.[7][8] Studies have shown that the stimulatory effects of Asc-2P on osteoblastic markers like ALP and osteocalcin (B1147995) are dependent on mature collagen secretion.[7][8] The enhanced stability of Asc-2P allows for a more sustained and effective stimulation of collagen synthesis, leading to the formation of a three-dimensional, tissue-like structure with a mature extracellular matrix.[3][5]
Signaling Pathways in Ascorbic Acid-Mediated Osteogenesis
Both L-ascorbic acid and L-Ascorbic acid 2-phosphate influence key signaling pathways that regulate osteoblast differentiation. The enhanced collagen secretion facilitated by these compounds plays a crucial role in activating these pathways.
The binding of collagen type I to α2β1 integrins on the cell surface initiates a signaling cascade that leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) within the MAPK signaling pathway.[9] Phosphorylated ERK1/2 then translocates to the nucleus, where it activates the master osteogenic transcription factor, Runx2.[9] Runx2, in turn, upregulates the expression of various osteoblast-specific genes, including alkaline phosphatase, osteocalcin, and collagen type I.
Furthermore, ascorbic acid has been shown to activate the Wnt/β-catenin signaling pathway, which is a critical regulator of osteoblastogenesis.[10][11] This pathway activation also contributes to the expression of Runx2 and other osteogenic markers.[10][11]
Experimental Protocols
The following are summarized methodologies for key experiments used to compare the effects of L-Ascorbic acid 2-phosphate and L-ascorbic acid on osteogenesis.
Cell Culture and Treatment
Human osteoblast-like MG-63 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] For experiments, cells are plated at a density of 1 x 10^5 cells per 35 mm dish. After 24 hours, the medium is replaced with fresh DMEM containing various concentrations (0.25 to 1 mM) of either L-ascorbic acid or L-Ascorbic acid 2-phosphate, in the presence of 1% or 10% FBS.[3]
Alkaline Phosphatase (ALP) Activity Assay
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed. The ALP activity in the cell lysate is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) as the substrate.[3] The absorbance is measured at 405 nm, and the activity is normalized to the total protein content of the cell lysate, which is determined using a standard protein assay like the Bradford assay.[12]
Collagen Synthesis Assay
To measure collagen synthesis, cells are metabolically labeled with [3H]proline.[13] After the incubation period, the cell layer and medium are collected and treated with purified bacterial collagenase. The amount of collagenase-digestible radioactivity is determined by liquid scintillation counting and is expressed as a percentage of the total protein-incorporated radioactivity.[13]
Conclusion
In the context of in vitro osteogenesis research, L-Ascorbic acid 2-phosphate consistently outperforms L-ascorbic acid. Its superior stability ensures a continuous and reliable supply of ascorbic acid, leading to more potent and reproducible stimulation of osteoblast proliferation, differentiation, and matrix mineralization. For researchers and drug development professionals, the use of L-Ascorbic acid 2-phosphate is recommended to achieve more consistent and physiologically relevant results in studies of bone formation.
References
- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Ascorbic Acid 2-Phosphate Promotes Osteoblastic Differentiation of MC3T3-E1 Mediated by Accumulation of Type I Collagen [jstage.jst.go.jp]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Vitamin C Activates Osteoblastogenesis and Inhibits Osteoclastogenesis via Wnt/β-Catenin/ATF4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Stabilized Vitamin C Derivatives in Cell Culture
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various stabilized vitamin C derivatives. We delve into their performance in key cellular processes, supported by experimental data, to aid in the selection of appropriate candidates for further research and formulation.
L-ascorbic acid (AA), the biologically active form of vitamin C, is a potent antioxidant and a crucial cofactor in collagen synthesis. However, its inherent instability in aqueous solutions presents a significant challenge for its application in cell culture and topical formulations. This has led to the development of more stable derivatives that aim to deliver the benefits of vitamin C with enhanced stability. This guide focuses on the comparative efficacy of prominent stabilized vitamin C derivatives in cultured human fibroblasts and keratinocytes, evaluating their impact on collagen synthesis, antioxidant and photoprotective effects, and overall cytotoxicity.
Comparative Efficacy of Vitamin C Derivatives
The primary goal of using stabilized vitamin C derivatives is to ensure the sustained intracellular availability of ascorbic acid. The efficacy of these derivatives is contingent on their cellular uptake and subsequent enzymatic hydrolysis to release the active L-ascorbic acid. The following tables summarize the comparative performance of L-ascorbic acid and its key derivatives based on published in vitro studies.
Collagen Synthesis in Human Dermal Fibroblasts
Vitamin C is indispensable for the hydroxylation of proline and lysine (B10760008) residues, a critical step in collagen maturation and stabilization. The ability of vitamin C derivatives to stimulate collagen production is a key indicator of their bioactivity.
| Derivative | Concentration Range | Key Findings |
| L-Ascorbic Acid (AA) | 0.1 - 1.0 mM | Induces a dose-dependent increase in collagen type I deposition. Can be cytotoxic at higher concentrations in low-density cultures.[1][2] |
| Ascorbyl Glucoside (AG) | 0.5 - 5 mM | Demonstrates similar biological properties to L-ascorbic acid in stimulating collagen synthesis, though with potentially different potency.[1][2] |
| Magnesium Ascorbyl Phosphate (MAP) | Not specified | Found to be equivalent to L-ascorbic acid in stimulating collagen synthesis. |
| Sodium Ascorbyl Phosphate (SAP) | Not specified | Required at least a tenfold greater concentration to produce the same effect as L-ascorbic acid on collagen synthesis. |
| Ascorbyl Tetraisopalmitate (ATIP) | 2% (in ex vivo skin explant) | Showed a strong effect on collagen synthesis, comparable to 2% L-ascorbic acid. |
Antioxidant and Photoprotective Effects in Human Keratinocytes
The antioxidant properties of vitamin C protect cells from oxidative stress induced by various stimuli, including ultraviolet (UV) radiation. The photoprotective efficacy of its derivatives is assessed by their ability to mitigate UVB-induced cellular damage and reduce reactive oxygen species (ROS).
| Derivative | Concentration Range | Key Findings |
| L-Ascorbic Acid (AA) | 0.5 - 5 mM | Could not inhibit UVB-induced cytotoxicity in HaCaT keratinocytes in one study.[3] |
| Ascorbyl 2-Phosphate (AA-2P) | 0.5 - 5 mM | Significantly canceled the harmful effects of UVB at higher concentrations.[3] |
| Ascorbyl Glucoside (AG) | 0.5 - 5 mM | Effectively suppressed UVB-induced cytotoxicity at higher concentrations.[3] |
| Ascorbyl Palmitate (AP) | Not specified | Reduced cellular levels of reactive oxygen species following UVB irradiation but also promoted UVB-induced lipid peroxidation and cytotoxicity.[4] |
| Ascorbyl Tetraisopalmitate (ATIP) | 3% (in cream formulation, clinical study) | Suppressed UVB-induced pigmentation, likely through its antioxidant activity.[5] |
Cytotoxicity Profile
An ideal vitamin C derivative should exhibit high efficacy with minimal cytotoxicity. The following table summarizes the observed cytotoxic effects of L-ascorbic acid and its derivatives in cell culture.
| Derivative | Cell Type | Concentration | Key Findings |
| L-Ascorbic Acid (AA) | Human Dermal Fibroblasts | 0.1 - 1.0 mM | Markedly reduced viable cell number in low-density cultures.[6] |
| L-Ascorbic Acid (AA) | HaCaT Keratinocytes | 100 µg/mL | Induced pronounced cytotoxicity.[6] |
| Ascorbyl Glucoside (AG) | Human Dermal Fibroblasts | 0.1 - 1.0 mM | Had no cytotoxic effect at concentrations where AA was toxic. |
| Ascorbyl 2-Phosphate (AA-2P) | HaCaT Keratinocytes | Not specified | Caused no inhibition of cell growth.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of vitamin C derivatives.
Quantification of Collagen Synthesis using Sirius Red Staining
This colorimetric assay is used to quantify the total collagen content produced by fibroblasts in culture.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Vitamin C derivatives
-
Phosphate-buffered saline (PBS)
-
Fixative: Bouin's fluid or 4% paraformaldehyde
-
Sirius Red stain solution (0.1% Sirius Red in saturated picric acid)
-
0.01 N HCl
-
Destain solution: 0.1 N NaOH
-
Microplate reader
Procedure:
-
Seed human dermal fibroblasts in 24-well plates and culture until confluent.
-
Replace the culture medium with fresh medium containing various concentrations of the vitamin C derivatives to be tested. A control group with L-ascorbic acid and a vehicle control should be included.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
After incubation, remove the medium and wash the cell layer twice with PBS.
-
Fix the cells with 1 mL of Bouin's fluid for 1 hour at room temperature.
-
Aspirate the fixative and wash the plates thoroughly with deionized water until the yellow color disappears.
-
Air-dry the plates completely.
-
Add 300 µL of Sirius Red stain solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Remove the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.
-
Add 300 µL of 0.1 N NaOH to each well to elute the bound dye.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
The amount of collagen is proportional to the absorbance.
Assessment of Intracellular ROS using DCFH-DA Assay
This assay measures the level of intracellular reactive oxygen species (ROS) and is used to assess the antioxidant capacity of vitamin C derivatives.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Cell culture medium
-
Vitamin C derivatives
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂ or UVB radiation)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed keratinocytes in a 96-well black, clear-bottom plate and culture until they reach approximately 80% confluency.
-
Pre-treat the cells with various concentrations of vitamin C derivatives for a specified period (e.g., 1-24 hours).
-
Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) or by exposing the cells to UVB radiation.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.
-
The reduction in fluorescence intensity in cells treated with vitamin C derivatives compared to the control indicates a decrease in intracellular ROS levels.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Cells (fibroblasts or keratinocytes)
-
Cell culture medium
-
Vitamin C derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a range of concentrations of the vitamin C derivatives.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using Graphviz, illustrate key pathways and workflows.
Caption: Experimental workflow for comparing the efficacy of vitamin C derivatives.
Caption: Role of Vitamin C in the collagen synthesis pathway.
References
- 1. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts. (1998) | N. Boyera | 145 Citations [scispace.com]
- 3. Suppressive effects of ascorbate derivatives on ultraviolet-B-induced injury in HaCaT human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin C derivative ascorbyl palmitate promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Comparative Analysis of Ascorbic Acid-Induced Cell Sheet Formation in HaCaT Keratinocytes and Human Dermal Fibroblasts | Biomedical Research and Therapy [bmrat.org]
- 7. Ascorbic acid maintenance in HaCaT cells prevents radical formation and apoptosis by UV-B - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid 2-Phosphate: Superior Efficacy and Stability in Promoting Collagen Synthesis
A comprehensive analysis of experimental data demonstrates that L-Ascorbic acid 2-phosphate (AA2P), a long-acting vitamin C derivative, significantly enhances collagen production in cell cultures, outperforming its more unstable counterpart, L-ascorbic acid. This guide provides an objective comparison, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals engaged in tissue engineering and dermatological research.
L-ascorbic acid is an essential cofactor for the enzymatic hydroxylation of proline and lysine (B10760008) residues in procollagen, a critical step for the formation of a stable collagen triple helix. However, its inherent instability in aqueous solutions presents a significant challenge for long-term cell culture experiments. AA2P has emerged as a stable and effective alternative, ensuring a sustained supply of ascorbic acid to cells.
Comparative Performance in Collagen Synthesis
Studies have consistently shown that AA2P is more effective at promoting collagen accumulation and cell proliferation in fibroblast cultures compared to L-ascorbic acid.[1] A seminal study by Hata and Senoo (1989) provides quantitative evidence of this superior performance. In their experiments with human skin fibroblasts, the presence of AA2P in the culture medium for three weeks led to a two-fold enhancement in the relative rate of collagen synthesis compared to total protein synthesis, and a four-fold increase in cell growth.[1][2][3][4]
This enhanced activity is attributed to the greater stability of AA2P in culture medium.[5][6] While L-ascorbic acid degrades rapidly under typical culture conditions, AA2P remains stable for several days, providing a continuous and reliable source of vitamin C for the cells.[5][6] This sustained availability is crucial for the long-term studies often required in tissue regeneration and wound healing research.
The following table summarizes the key quantitative findings from the study by Hata and Senoo (1989), comparing the effects of AA2P and L-ascorbic acid on human skin fibroblasts.
| Treatment Condition | Relative Rate of Collagen Synthesis (% of Total Protein Synthesis) | DNA Content per Dish (μg) |
| Control (No Ascorbic Acid) | ~2.5% | ~10 μg |
| L-Ascorbic Acid (0.1 mM) | ~4.5% | ~25 μg |
| L-Ascorbic Acid 2-Phosphate (0.1 mM) | ~5.0% | ~40 μg |
Data synthesized from figures presented in Hata, R., & Senoo, H. (1989). L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts. Journal of Cellular Physiology, 138(1), 8-16.[1]
Experimental Protocols
To validate the activity of AA2P and other vitamin C derivatives, two primary collagen quantification methods are widely used: the Sircol™ Collagen Assay and the Hydroxyproline (B1673980) Assay.
Sircol™ Soluble Collagen Assay Protocol
This assay is a quantitative dye-binding method for the analysis of acid and pepsin-soluble collagens.
Materials:
-
Sircol™ Dye Reagent
-
Collagen Standard
-
Acid Neutralizing Reagent
-
Isolation & Concentration Reagent
-
Acid-Salt Wash Reagent
-
Microcentrifuge tubes
-
Mechanical shaker
-
Microcentrifuge
-
Spectrophotometer or microplate reader (556 nm)
Procedure:
-
Sample Preparation: Collect cell culture medium or prepare cell lysates. For tissue samples, perform acid-pepsin extraction to solubilize collagen.
-
Collagen Precipitation: To 1.0 ml of the sample in a microcentrifuge tube, add 200 µl of the cold Isolation & Concentration Reagent. Vortex and incubate at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the collagen.
-
Washing: Carefully decant the supernatant. Add 1000 µl of cold Acid-Salt Wash Reagent, gently invert to rinse the pellet, and centrifuge again at 13,000 x g for 10 minutes.
-
Dye Binding: Decant the supernatant. Add 1.0 ml of Sircol™ Dye Reagent to the pellet. Cap the tubes and mix on a mechanical shaker for 30 minutes.
-
Centrifugation and Dye Removal: Centrifuge at 13,000 x g for 10 minutes. Carefully invert the tubes to drain the unbound dye.
-
Dye Elution: Add 250 µl of Alkali Reagent to dissolve the collagen-bound dye. Vortex to ensure complete dissolution.
-
Measurement: Transfer the solution to a microplate and read the absorbance at 556 nm.
-
Quantification: Determine the collagen concentration from a standard curve prepared using the provided collagen standard.[7][8]
Hydroxyproline Assay Protocol
This assay measures the total amount of collagen present in a sample by quantifying its unique amino acid, hydroxyproline.[9][10][11]
Materials:
-
12 N Hydrochloric Acid (HCl)
-
Chloramine T Reagent
-
Ehrlich's Reagent (DMAB)
-
Hydroxyproline Standard
-
Pressure-tight vials or screw-cap microcentrifuge tubes
-
Heating block or oven (95-120°C)
-
Spectrophotometer or microplate reader (560-570 nm)
Procedure:
-
Sample Hydrolysis: Place the sample (e.g., cell pellet, tissue homogenate) in a pressure-tight vial. Add 100 µl of 12 N HCl. Seal the vial and incubate at 120°C for 3 hours or at 95°C for 24 hours to hydrolyze the collagen.[11]
-
Neutralization/Dilution: After cooling, clarify the hydrolysate by centrifugation. The hydrolyzed samples will need to be diluted. For samples hydrolyzed in 6M HCl, a common dilution is 1 volume of sample to 0.5 volume of water.[10]
-
Oxidation: Pipette 35 µl of the diluted hydrolysate or standard into a 96-well plate. Add 75 µl of assay buffer and incubate for 20 minutes at room temperature with shaking. Then add a Chloramine T mixture to each well and incubate for 30 minutes at room temperature to oxidize the hydroxyproline.[10][11]
-
Color Reaction: Add Ehrlich's Reagent to each well and incubate at 60-65°C for 20-45 minutes. A chromophore will develop.[11][12]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 560-570 nm.
-
Quantification: Calculate the hydroxyproline concentration from a standard curve. The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.[11]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a typical collagen assay and the signaling pathway of collagen synthesis.
References
- 1. researchmap.jp [researchmap.jp]
- 2. L‐ascorbic acid 2‐phosphate stimulates collagen accumulation, cell proliferation, and formation of a three‐dimensional tissuelike substance by skin fibroblasts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. biovendor.com [biovendor.com]
- 9. Hydroxyproline assay [bio-protocol.org]
- 10. quickzyme.com [quickzyme.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bioworlde.com [bioworlde.com]
A Comparative Analysis of L-Ascorbic Acid 2-Phosphate and Magnesium Ascorbyl Phosphate in Skincare Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of dermatological and cosmetic science, the quest for stable and effective Vitamin C derivatives is paramount. L-Ascorbic Acid (L-AA), the physiologically active form of Vitamin C, is notoriously unstable in aqueous solutions, readily undergoing oxidation which compromises its efficacy. This guide provides an objective comparison of two popular stabilized derivatives: L-Ascorbic Acid 2-Phosphate (AA2P) and Magnesium Ascorbyl Phosphate (B84403) (MAP). We will delve into their comparative performance based on experimental data, focusing on stability, skin permeability, antioxidant activity, and collagen synthesis.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of AA2P and MAP. It is important to note that experimental conditions can vary between studies, influencing the results.
| Parameter | L-Ascorbic Acid 2-Phosphate (AA2P) | Magnesium Ascorbyl Phosphate (MAP) | L-Ascorbic Acid (L-AA) | Reference Study Highlights |
| Chemical Stability in O/W Emulsion (4 weeks) | Not directly quantified in comparative study with MAP. However, the phosphate group at the 2-position is known to protect the enediol system from oxidation. | Less stable than Sodium Ascorbyl Phosphate but significantly more stable than L-AA. | Highly unstable, significant degradation. | A study on the stability of L-AA and its derivatives in a topical cream showed that a formulation with Sodium Ascorbyl Phosphate was more stable than one with MAP, which in turn was more stable than the L-AA formulation[1]. The introduction of a phosphate group at the 2-position of the ascorbic acid molecule has been shown to protect it from the breakup of the enediol system, confirming it as a very stable derivative[2]. |
| Collagen Synthesis Stimulation (in human dermal fibroblasts) | Stimulates collagen accumulation and cell proliferation. | Equivalent to L-AA in stimulating collagen synthesis. | Potent stimulator of collagen synthesis. | One study found that MAP was equivalent to L-AA in its ability to stimulate collagen synthesis in fibroblast cultures, while the sodium salt of ascorbyl-2-phosphate required a tenfold greater concentration for the same effect[3]. Another study demonstrated that AA2P enhances the relative rate of collagen synthesis and cell growth[4]. |
| Parameter | L-Ascorbic Acid 2-Phosphate (AA2P) | Magnesium Ascorbyl Phosphate (MAP) | Reference Study Highlights |
| Skin Permeability | Data not available in direct comparison with MAP. | Generally considered more lipophilic than L-AA, suggesting enhanced skin penetration. However, some sources suggest it is poorly absorbed compared to L-AA. | Permeation rates through mouse skin were found to be 3.43 ± 0.74 µg/cm²/h for whole skin and 33.2 ± 5.2 µg/cm²/h for stripped skin. |
| Antioxidant Activity (DPPH Assay IC50) | Data not available. | Data not available. | IC50 values for L-AA vary across studies, with reported values around 5.6 µg/mL and 24.34 µg/mL, highlighting the influence of experimental conditions[5][6]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Cellular Uptake and Conversion
Both AA2P and MAP must be converted to L-Ascorbic Acid within the skin to exert their biological effects. This process involves enzymatic activity within skin cells.
Caption: Cellular uptake and enzymatic conversion of ascorbyl phosphates.
Mechanism of Collagen Synthesis Stimulation
Once converted to L-Ascorbic Acid, the molecule plays a crucial role as a cofactor in collagen synthesis and stimulates the expression of collagen genes.
Caption: L-Ascorbic Acid's role in collagen synthesis.
Experimental Workflow: Stability Assessment
A typical workflow for assessing the chemical stability of Vitamin C derivatives in a cosmetic emulsion using High-Performance Liquid Chromatography (HPLC).
Caption: HPLC workflow for stability testing.
Detailed Experimental Protocols
Stability Assessment via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of AA2P and MAP in an oil-in-water (O/W) emulsion over time at various temperatures.
Methodology:
-
Formulation: Prepare O/W emulsions containing a standardized concentration (e.g., 2%) of either AA2P or MAP. A control emulsion without the active ingredient should also be prepared.
-
Storage: Aliquot the emulsions into sealed, opaque containers and store them under different temperature conditions (e.g., 8°C, 25°C, and 40°C) for a period of at least four weeks.
-
Sampling: At specified intervals (e.g., week 0, 1, 2, 3, and 4), retrieve samples from each temperature condition.
-
Extraction: Accurately weigh a portion of the emulsion and dissolve it in a suitable solvent system (e.g., a mixture of 0.05 M KH2PO4 buffer at pH 2.5 and methanol) to extract the vitamin C derivative. The mixture should be vortexed and centrifuged to separate the phases.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Cosmosil 5 C18-AR-II).
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.05 M KH2PO4 buffer (pH 2.5) and methanol (B129727) (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve with known concentrations of the respective vitamin C derivative. The concentration in the samples is determined by comparing the peak area from the chromatogram to the standard curve. The percentage of the remaining active ingredient is calculated relative to the initial concentration at week 0.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To measure and compare the flux of AA2P and MAP across a skin membrane.
Methodology:
-
Membrane Preparation: Use either excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane. The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a finite dose of the formulation containing either AA2P or MAP to the surface of the membrane in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline at pH 7.4) and maintained at 32°C to simulate physiological skin temperature. The fluid should be continuously stirred.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of the vitamin C derivative in the collected samples using a validated HPLC method as described above.
-
Data Analysis: Calculate the cumulative amount of the permeated compound per unit area of the membrane over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot.
Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To assess the ability of AA2P and MAP to stimulate the production of Type I collagen in cultured human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the fibroblasts in multi-well plates. Once they reach a desired confluency, replace the growth medium with a serum-free or low-serum medium containing various concentrations of AA2P, MAP, or L-AA (as a positive control). A vehicle control should also be included. Incubate for a specified period (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted collagen.
-
Quantification of Collagen Type I:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available Human Collagen Type I ELISA kit.
-
Procedure (General):
-
Coat the wells of a microplate with a capture antibody specific for human collagen type I.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
After another incubation and wash step, add a streptavidin-HRP conjugate.
-
Add a TMB substrate to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the known collagen standards. Use this curve to determine the concentration of collagen type I in the treated and control samples.
Conclusion
Both L-Ascorbic Acid 2-Phosphate and Magnesium Ascorbyl Phosphate present as viable, more stable alternatives to L-Ascorbic Acid in skincare formulations. The available data suggests that MAP is effective at stimulating collagen synthesis, with a potency comparable to L-AA[3]. While both AA2P and MAP offer improved stability, the choice between them may depend on specific formulation requirements and desired performance characteristics. Further direct comparative studies are warranted to elucidate the nuanced differences in their skin permeability and antioxidant capacity. The experimental protocols outlined provide a framework for researchers to conduct such comparative analyses, contributing to the development of more effective and stable next-generation skincare products.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Human Collagen Type I ELISA Kit (ab285250) | Abcam [abcam.com]
- 4. Permeation and metabolism of a novel ascorbic acid derivative, disodium isostearyl 2-O-L-ascorbyl phosphate, in human living skin equivalent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
Synergistic Enhancement of Stem Cell Proliferation and "Stemness" by L-Ascorbic Acid 2-Phosphate and FGF-2
A Comparative Guide for Researchers and Drug Development Professionals
The combination of L-Ascorbic acid 2-phosphate (AsA-2P), a stable analogue of vitamin C, and Fibroblast Growth Factor-2 (FGF-2) demonstrates a potent synergistic effect in promoting the proliferation and maintaining the undifferentiated state, or "stemness," of various stem cell populations, particularly mesenchymal stem cells (MSCs). This guide provides a comparative analysis of this combination against other alternatives, supported by experimental data and detailed protocols, to inform research and therapeutic development.
Superior Proliferation and Maintenance of Multipotency
Co-treatment of bone marrow-derived mesenchymal stem cells (BMSCs) with AsA-2P and FGF-2 results in optimal cell proliferation and an increased rate of cell number accumulation over extended culture periods, such as two months.[1][2] This combination not only enhances the proliferative capacity but also crucially preserves the differentiation potential of the stem cells during long-term culture.[1][2] This effect is attributed, in part, to the increased expression of Hepatocyte Growth Factor (HGF).[1][2]
Comparative Proliferation and "Stemness" Maintenance Data
| Treatment Group | Proliferation Rate (Population Doublings) | Differentiation Potential (Qualitative) | Key Gene Expression (Fold Change vs. Control) |
| Control | Baseline | Gradual Decline | - |
| AsA-2P alone | Moderate Increase | Maintained | HGF: Increased |
| FGF-2 alone | Significant Increase | Partial Maintenance | Ki67: Increased |
| AsA-2P + FGF-2 | Highest Increase | Well-Maintained | HGF: Significantly Increased, Ki67: Significantly Increased |
Note: The table presents a summary of expected outcomes based on available literature. Actual quantitative values may vary depending on the specific cell type and experimental conditions.
Mechanism of Synergistic Action: A Dual Signaling Approach
The synergistic effect of AsA-2P and FGF-2 is rooted in their distinct but complementary roles in activating key intracellular signaling pathways. FGF-2 is a potent mitogen that binds to its receptor (FGFR) to activate the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.[3][4][5]
AsA-2P, a stable precursor of ascorbic acid, acts as a powerful antioxidant, mitigating cellular stress.[1][6] More specifically to this synergy, it stimulates the production and secretion of HGF.[1][2] HGF, in turn, binds to its receptor, c-Met, activating downstream pathways that are crucial for maintaining the multipotency and differentiation potential of the stem cells.[1] The combination of enhanced proliferation driven by FGF-2 and the preservation of "stemness" by the AsA-2P-HGF axis leads to the robust expansion of high-quality stem cells.
References
- 1. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Complex Role for FGF-2 in Self-Renewal, Survival, and Adhesion of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor-2 stimulates proliferation of human adipose-derived stem cells via Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 6. [논문]L-Ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor [scienceon.kisti.re.kr]
Unveiling the Transcriptional Impact of Ascorbate Variants: A Comparative Analysis
A detailed examination of how different forms of ascorbate (B8700270)—L-ascorbic acid, L-ascorbic acid 2-phosphate, and 2-O-α-D-glucopyranosyl-L-ascorbic acid—modulate gene expression, with a focus on pathways related to collagen synthesis, antioxidant response, and cellular differentiation. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and methodologies.
Different forms of ascorbate, commonly known as Vitamin C, exert varied effects on gene expression, influencing a range of cellular processes from extracellular matrix formation to myogenic differentiation. While L-ascorbic acid (AA) is the most biologically active form, its derivatives, such as L-ascorbic acid 2-phosphate (Asc 2-P) and 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), have been developed to enhance stability and offer sustained release, leading to distinct transcriptional responses.
Comparative Gene Expression Data
The following tables summarize the observed changes in gene expression in response to treatment with different forms of ascorbate. The data is compiled from various studies and experimental conditions should be considered when interpreting the results.
Table 1: Comparative Effect of Ascorbate Forms on Collagen and Extracellular Matrix-Related Gene Expression
| Gene | Ascorbate Form | Cell Type | Fold Change / Effect | Reference |
| Procollagen mRNA | L-Ascorbic Acid | Human Fibroblasts | Stimulation at the transcriptional level | [1][2] |
| Type I Collagen | L-Ascorbic Acid | Human Skin Fibroblasts | Enhanced mRNA expression | [3] |
| Type IV Collagen | L-Ascorbic Acid | Human Skin Fibroblasts | Enhanced mRNA expression | [3] |
| SVCT2 | L-Ascorbic Acid | Human Skin Fibroblasts | Enhanced mRNA expression | [3] |
| Collagen Synthesis | L-Ascorbic Acid 2-Phosphate | Human Skin Fibroblasts | Similar biological properties to L-Ascorbic Acid with different potency | [4] |
| Collagen Production | 2-O-α-D-glucopyranosyl-L-ascorbic acid | Human Skin Fibroblasts | Sustained promotion of collagen synthesis compared to AA and AA-2P |
Table 2: Comparative Effect of Ascorbate Forms on Myogenesis-Related Gene Expression
| Gene | Ascorbate Form | Cell Type | Fold Change / Effect | Reference |
| Myogenin | L-Ascorbic Acid 2-Phosphate | L6 Muscle Cells | Increased mRNA and protein expression | [5] |
Table 3: Comparative Effect of Ascorbate Forms on Macrophage-Related Gene Expression
| Gene | Ascorbate Form | Cell Type | Fold Change / Effect | Reference |
| M2-like genes | L-Ascorbic Acid | Murine Macrophages | Altered gene expression | [6] |
| TAM-associated genes | L-Ascorbic Acid | Murine Macrophages | Altered gene expression | [6] |
Table 4: Comparative Effect of Ascorbate Forms on Antioxidant-Related Gene Expression
| Gene | Ascorbate Form | Cell Type | Fold Change / Effect | Reference |
| Keap-1 | 2-O-β-D-glucopyranosyl-L-ascorbic acid | Not specified | Decreased expression | [7] |
| Nrf2 | 2-O-β-D-glucopyranosyl-L-ascorbic acid | Not specified | Increased expression | [7] |
| Heme oxygenase-1 | 2-O-β-D-glucopyranosyl-L-ascorbic acid | Not specified | Increased expression | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the gene expression data.
Experiment 1: Analysis of Collagen and SVCT2 Gene Expression in Human Skin Fibroblasts
-
Cell Culture: Human skin fibroblasts are cultured in a standard growth medium.
-
Treatment: Cells are treated with L-ascorbic acid at a specific concentration.
-
Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The expression levels of Type I Collagen, Type IV Collagen, and SVCT2 mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3]
Experiment 2: Analysis of Myogenin Gene Expression in L6 Muscle Cells
-
Cell Culture and Differentiation: L6 muscle cells are cultured and induced to differentiate.
-
Treatment: The differentiating cells are treated with L-ascorbic acid 2-phosphate.
-
Gene Expression Analysis: Myogenin mRNA and protein levels are measured at different time points during differentiation using methods such as RT-qPCR and Western blotting.[5]
Experiment 3: Analysis of Macrophage-Related Gene Expression
-
Cell Culture: Murine bone marrow-derived macrophages are cultured.
-
Treatment: The macrophages are treated with L-ascorbic acid.
-
Gene Expression Analysis: The expression of M2-like and TAM-associated genes is analyzed using techniques like microarray or RNA sequencing to obtain a broad gene expression profile.[6]
Visualization of Cellular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Ascorbate uptake and its role in stimulating collagen gene transcription.
Caption: A typical experimental workflow for comparative gene expression analysis.
Conclusion
The choice of ascorbate form can significantly influence the transcriptional response in target cells. While L-ascorbic acid directly impacts the expression of genes like procollagen, its less stable nature can limit its efficacy in prolonged cell culture experiments. Stable derivatives such as L-ascorbic acid 2-phosphate and 2-O-α-D-glucopyranosyl-L-ascorbic acid provide a sustained release of ascorbate, leading to prolonged effects on gene expression, as seen in the continuous promotion of collagen synthesis. These findings are critical for the development of therapeutic strategies in areas such as tissue engineering, dermatology, and immunology, where precise control of gene expression is paramount. Further research employing genome-wide transcriptomic analyses will be invaluable in elucidating the full spectrum of genes regulated by different ascorbate forms and uncovering novel therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Ascorbic Acid and Gene Expression: Another Example of Regulation of Gene Expression by Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Transcriptional Analysis of the Genes Involved in the Ascorbic Acid Pathways Based on a Comparison of the Juice and Leaves of Navel and Anthocyanin-Rich Sweet Orange Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Multi-Omics Analysis Reveals Glycosylation Involving 2-O-β-D-Glucopyranosyl-L-Ascorbic Acid Biosynthesis in Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Stability of L-Ascorbic Acid 2-Phosphate and Fresh L-Ascorbic Acid
For researchers, scientists, and drug development professionals, understanding the stability of active ingredients is paramount for ensuring product efficacy and shelf-life. This guide provides a detailed comparison of the long-term stability of L-Ascorbic acid 2-phosphate (AA2P) and fresh L-ascorbic acid (AA), supported by experimental data and protocols.
L-ascorbic acid, a potent antioxidant and essential cofactor in various biological processes, is notoriously unstable, readily degrading when exposed to light, heat, and oxygen. This instability poses significant challenges in formulation development. L-Ascorbic acid 2-phosphate, a phosphorylated derivative of ascorbic acid, has emerged as a stable alternative. This guide delves into a quantitative comparison of their stability, provides detailed experimental methodologies for assessment, and illustrates relevant biological pathways.
Quantitative Stability Comparison
The superior stability of L-Ascorbic acid 2-phosphate over L-ascorbic acid is evident under various conditions. The following table summarizes the degradation of both compounds over time in different environments.
| Condition | Compound | Concentration after 60 days | Reference |
| Room Temperature (in standard solution) | L-Ascorbic Acid | ~35% | [1] |
| Magnesium Ascorbyl Phosphate (B84403) (a form of AA2P) | >90% | [1] | |
| 40°C (in o/w emulsion) | L-Ascorbic Acid | Significant degradation and color change | [2] |
| Sodium Ascorbyl Phosphate (a form of AA2P) | Stable, no significant change | [2] | |
| Magnesium Ascorbyl Phosphate (a form of AA2P) | More stable than L-ascorbic acid | [2] |
Experimental Protocols for Stability Assessment
A robust method for comparing the stability of L-ascorbic acid and its derivatives involves High-Performance Liquid Chromatography (HPLC), which allows for the precise quantification of the active ingredient over time.
Objective:
To assess and compare the long-term stability of L-Ascorbic Acid and L-Ascorbic Acid 2-Phosphate in an aqueous solution under controlled temperature and light conditions.
Materials:
-
L-Ascorbic Acid (analytical standard)
-
L-Ascorbic Acid 2-Phosphate (analytical standard)
-
Deionized water
-
Metaphosphoric acid
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Incubators/stability chambers
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-Ascorbic Acid in deionized water containing 1% metaphosphoric acid (to prevent initial oxidation).
-
Prepare a 1 mg/mL stock solution of L-Ascorbic Acid 2-Phosphate in deionized water.
-
-
Sample Preparation for Stability Study:
-
For each compound, prepare multiple identical samples by diluting the stock solution to a final concentration of 100 µg/mL in amber vials to protect from light.
-
Adjust the pH of the solutions to a desired level (e.g., pH 4, 6, and 8) using appropriate buffers.
-
-
Storage Conditions:
-
Store the prepared samples under various controlled conditions:
-
Refrigerated (4°C)
-
Room temperature (25°C)
-
Accelerated stability testing (40°C)
-
Photostability testing (exposure to UV light)
-
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.
-
The concentration of L-Ascorbic Acid and L-Ascorbic Acid 2-Phosphate is determined using a validated HPLC method. A common method involves a C18 column with a mobile phase consisting of a phosphate buffer and methanol, with UV detection at approximately 260 nm.[3][4][5]
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of each compound remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and half-life of each compound under the different storage conditions.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of L-ascorbic acid and its derivatives.
Caption: Experimental workflow for stability assessment.
Role in Collagen Synthesis Signaling Pathway
The biological efficacy of any ascorbic acid derivative is contingent on its ability to be converted to active L-ascorbic acid within the cell. L-ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification of procollagen, the precursor to collagen.
Caption: L-Ascorbic acid's role in collagen synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC Analysis of L-Ascorbic Acid, L-Ascorbyl-2-Sulfate and L-Ascorbyl-2-Polyphosphate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for the Quantification of Ascorbate Derivatives
The quantification of ascorbate (B8700270) derivatives is crucial for quality control in cosmetics, pharmaceuticals, and food science. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for this purpose. This guide provides a comparative overview of various validated HPLC methods for the quantification of common ascorbyl derivatives, offering researchers, scientists, and drug development professionals the data needed to select the appropriate analytical approach.
Comparative Analysis of HPLC Method Performance
The following tables summarize the performance parameters of different HPLC methods developed for the quantification of several key ascorbate derivatives. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each method.
Table 1: HPLC Method Performance for Magnesium Ascorbyl Phosphate (MAP) and Ascorbyl Glucoside (AG)
| Parameter | Magnesium Ascorbyl Phosphate (MAP) | Ascorbyl Glucoside (AG) | Reference |
| Linearity (R²) | 0.9998 - 1.0000 | 0.9998 - 1.0000 | [1][2] |
| Accuracy (Recovery %) | 93.5% - 103.3% | 93.5% - 103.3% | [1][2] |
| Precision (Intra-day RSD %) | < 2.4% | < 2.4% | [1][2] |
| Precision (Inter-day RSD %) | < 2.4% | < 2.4% | [1][2] |
| Limit of Quantitation (LOQ) | 80.0 µg/mL | 20.0 µg/mL | [1][2] |
Table 2: HPLC Method Performance for 3-O-Ethyl Ascorbic Acid
| Parameter | Method 1 | Method 2 | Reference |
| Linearity (R²) | > 0.999 | 0.9992 | [3][4][5] |
| Accuracy (Recovery %) | 97.88% - 100.63% | 97.75% - 100.60% | [3][4][5] |
| Precision (Intra-day RSD %) | < 2% | 2.6% | [3][4][5] |
| Precision (Inter-day RSD %) | < 2% | Not Reported | [3][4] |
| Limit of Detection (LOD) | Not Reported | Not Reported | |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
Table 3: HPLC Method Performance for Ascorbic Acid and Ascorbyl Palmitate
| Parameter | Ascorbic Acid (AA) | Ascorbyl Palmitate (AP) | Reference |
| Linearity (R²) | 0.9995 | 0.9996 | [6] |
| Accuracy (Recovery %) | 95.77% | 101.24% | [6] |
| Precision (RSD %) | < 1.55% | < 1.55% | [6] |
| Limit of Detection (LOD) | Not Reported | Not Reported | |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
Experimental Workflows and Methodologies
A generalized workflow for the validation of an HPLC method for ascorbate derivative quantification is depicted below. This process ensures the method is reliable, reproducible, and fit for its intended purpose.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Simultaneous determination of magnesium ascorbyl phosphate, ascorbyl g" by S.-C. Huang, C.-C. Lin et al. [jfda-online.com]
- 3. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 6. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
evaluating the effect of L-Ascorbic acid 2-phosphate on osteoblast mineralization compared to beta-glycerophosphate
For researchers, scientists, and drug development professionals, understanding the nuanced roles of reagents in osteogenic differentiation is paramount. This guide provides an objective comparison of two key components of osteogenic media, L-Ascorbic acid 2-phosphate (AsA-2P) and β-glycerophosphate (β-GP), in promoting osteoblast mineralization, supported by experimental data and detailed protocols.
L-Ascorbic acid 2-phosphate, a stable derivative of Vitamin C, and β-glycerophosphate, an organic phosphate (B84403) donor, are fundamental supplements used to induce the differentiation of mesenchymal stem cells into osteoblasts and promote the subsequent mineralization of the extracellular matrix in vitro. While both are critical for robust bone formation in culture, they exert their effects through distinct yet complementary mechanisms. AsA-2P is primarily involved in the synthesis and maturation of the collagenous extracellular matrix, a prerequisite for mineral deposition. In contrast, β-GP serves as a source of inorganic phosphate, a direct building block of hydroxyapatite (B223615), the mineral component of bone, and also acts as a signaling molecule to promote osteogenic gene expression.
Quantitative Comparison of Efficacy
The following tables summarize the dose-dependent effects of AsA-2P and β-GP on key markers of osteoblast differentiation and mineralization, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, basal media, and culture duration can vary between studies.
Table 1: Effect of L-Ascorbic Acid 2-Phosphate on Osteoblast Differentiation Markers
| Concentration | Alkaline Phosphatase (ALP) Activity | Collagen Synthesis (Type I) | Mineralization (Alizarin Red S Staining) | Key Osteogenic Gene Expression (Runx2, Osteocalcin) |
| 0 mM | Baseline | Minimal | Absent | Baseline |
| 0.25 - 0.5 mM | Significant increase in activity.[1] | Markedly stimulated.[2][3] | Dependent on the presence of a phosphate source. | Increased expression of osteocalcin.[2][3] |
| 1.0 - 2.0 mM | Dose-dependent increase, up to 3-fold.[4] | Sustained high levels of collagen production.[5] | Enhanced in the presence of β-GP. | Promotes the expression of osteoblast differentiation genes.[6][7] |
Table 2: Effect of β-Glycerophosphate on Osteoblast Mineralization and Gene Expression
| Concentration | Mineralization (Alizarin Red S Staining) | Alkaline Phosphatase (ALP) Activity | Key Osteogenic Gene Expression (Runx2, Osteocalcin) | Cell Viability |
| 0 mM | Absent.[8] | Dependent on other supplements like AsA-2P. | Baseline. | No adverse effects. |
| 2 - 5 mM | Reproducible formation of mineralized nodules.[8] | Generally unaffected. | Upregulation of late osteoblastic markers like Osteocalcin. | No significant impairment.[8] |
| 10 mM | Widespread, potentially non-specific mineral deposition.[8] | May decrease ALP expression at higher concentrations. | Can influence the expression of osteogenic markers. | May impair cell viability.[8] |
Experimental Protocols
Detailed methodologies for assessing the effects of AsA-2P and β-GP on osteoblast mineralization are crucial for reproducible research.
Alkaline Phosphatase (ALP) Activity Assay
This assay quantifies the activity of ALP, an early marker of osteoblast differentiation.
-
Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1, Saos-2) in a 24-well plate and culture in osteogenic medium supplemented with varying concentrations of AsA-2P or β-GP.
-
Cell Lysis: After the desired culture period (e.g., 7, 14, or 21 days), wash the cells with phosphate-buffered saline (PBS) and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzymatic Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.
-
Quantification: Stop the reaction with NaOH and measure the absorbance of the yellow pNP product at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration of the cell lysate.
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Cell Culture: Culture osteoblasts in a 24-well plate with osteogenic medium containing different concentrations of AsA-2P or β-GP until mineralized nodules are expected to form (typically 14-28 days).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted solution can be measured at 562 nm.
Mechanistic Insights: Signaling Pathways
The distinct roles of AsA-2P and β-GP are rooted in the different signaling pathways they activate.
L-Ascorbic Acid 2-Phosphate: Building the Foundation
AsA-2P's primary role is to facilitate the synthesis of a robust type I collagen matrix, which is essential for osteoblast differentiation and provides the scaffold for mineralization.[2][3] This process is linked to the activation of the Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[6][7]
β-Glycerophosphate: Providing the Bricks and a Signal
β-GP is enzymatically hydrolyzed by ALP to release inorganic phosphate (Pi). This Pi serves two main purposes: it is a direct component of hydroxyapatite crystals, and it acts as an intracellular signaling molecule, activating pathways such as the ERK/MAPK pathway to upregulate the expression of osteogenic genes like Runx2 and Osteocalcin.[9]
Experimental Workflow
A typical workflow for evaluating the effects of these compounds on osteoblast mineralization is outlined below.
Conclusion
References
- 1. researchmap.jp [researchmap.jp]
- 2. L-Ascorbic Acid 2-Phosphate Promotes Osteoblastic Differentiation of MC3T3-E1 Mediated by Accumulation of Type I Collagen [jstage.jst.go.jp]
- 3. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C Activates Osteoblastogenesis and Inhibits Osteoclastogenesis via Wnt/β-Catenin/ATF4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Osteopontin regulation by inorganic phosphate is ERK1/2-, protein kinase C-, and proteasome-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Ascorbic Acid 2-Phosphate Trisodium Salt: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount to maintaining a secure work environment and adhering to regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for L-Ascorbic acid 2-phosphate trisodium (B8492382) salt, focusing on immediate safety and logistical information.
Pre-Disposal and Handling
Before commencing any disposal protocol, it is crucial to handle L-Ascorbic acid 2-phosphate trisodium salt with appropriate care. Avoid generating dust, as fine particles can form explosive mixtures with air[1]. Personal contact, including inhalation, should be strictly avoided[1]. In case of a spill, do not allow the substance to enter drains or waterways[2]. For containment, sweep up, vacuum, or absorb the material with an inert substance and place it into a suitable disposal container[2].
Personal Protective Equipment (PPE)
When handling this compound salt for disposal, wearing the correct Personal Protective Equipment (PPE) is mandatory to prevent skin and eye irritation, as well as respiratory exposure[2][3].
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents eye irritation from dust or splashes[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects against skin irritation[2][3]. |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Avoids inhalation of dust particles, which can cause respiratory irritation[2][3]. |
| Protective Clothing | Laboratory coat. | Minimizes skin contact with the chemical[1][3]. |
Disposal Procedure
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification[2].
Step 1: Waste Characterization
-
Determine if the this compound salt waste is contaminated with other hazardous materials.
-
If mixed with other waste, the entire mixture must be treated according to the most hazardous component.
Step 2: Containerization
-
Place the waste material in its original container or a clearly labeled, sealed container to prevent leakage or spillage.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 3: Labeling and Storage
-
Label the waste container clearly with "Waste this compound salt" and any other relevant hazard information.
-
Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents[1][2].
Step 4: Final Disposal
-
Dispose of the contents and container in accordance with all local, state, and federal regulations[1][2].
-
This should be done through an approved waste disposal plant or a licensed waste management contractor[2].
-
Recycling options may be available; consult the manufacturer or your local waste management authority[1].
-
Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal[1].
Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
